Desloratadine Citric Amide
Description
BenchChem offers high-quality Desloratadine Citric Amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desloratadine Citric Amide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKKMKTABMKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanistic and Analytical Profiling of Desloratadine Citric Amide Impurity: A Technical Guide
Executive Summary
Desloratadine, a potent, non-sedating second-generation H1-receptor antagonist, is widely administered in pediatric and adult liquid formulations (syrups). To maintain stability and palatability, these formulations frequently utilize citric acid as a buffering agent and pH modifier. However, the presence of a reactive secondary amine within desloratadine's piperidine ring makes the Active Pharmaceutical Ingredient (API) highly susceptible to drug-excipient interactions.
One of the most critical degradation products formed in these matrices is the Desloratadine Citric Amide impurity (CAS 1797131-43-1). This technical guide provides a comprehensive mechanistic evaluation and analytical framework for the identification, quantification, and formulation mitigation of this specific impurity.
Mechanistic Elucidation of Amide Formation
The formation of Desloratadine Citric Amide is driven by a dehydrative condensation reaction between the API and the excipient, a well-documented pathway in drug degradation literature .
Causality of the Reaction: Citric acid is a tricarboxylic acid. In aqueous environments, particularly under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) or at specific acidic pH ranges, the terminal carboxylic acid group of citric acid becomes highly susceptible to nucleophilic attack. The secondary amine of the desloratadine piperidine ring acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the citric acid. Subsequent elimination of a water molecule yields a stable, covalent amide bond.
This reaction is highly pH-dependent. At lower pH values (pH < 4.0), the abundance of protonated species accelerates the interaction, whereas shifting the pH to a slightly higher range alters the ionization state of the excipient, significantly retarding the reaction kinetics .
Reaction pathway: Desloratadine and Citric Acid condensation forming the amide impurity.
Structural Characterization and Properties
Understanding the physicochemical properties of the impurity is essential for developing targeted analytical methods. The amide formation neutralizes the basicity of the piperidine nitrogen, significantly altering the molecule's polarity. Because the impurity retains two free carboxylic acid groups from the citric acid moiety, it behaves as an amphiphilic molecule with a lipophilic core and a highly polar, acidic tail .
Table 1: Physicochemical Properties of Desloratadine Citric Amide
| Parameter | Value / Description |
| Chemical Name | 2-(2-(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)-2-oxoethyl)-2-hydroxysuccinic acid |
| CAS Registry Number | 1797131-43-1 |
| Molecular Formula | C25H25ClN2O6 |
| Molecular Weight | 484.93 g/mol |
| Structural Features | Pyridine ring (basic), Amide linkage (neutral), Dicarboxylic acid tail (acidic/polar) |
Analytical Methodology: LC-MS/MS Protocol
Due to the trace levels of this impurity in finished dosage forms and the complex nature of syrup matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification. The following self-validating protocol details the extraction and analysis workflow.
Step-by-Step Protocol
Step 1: Sample Preparation (Solid-Phase Extraction)
-
Objective: Remove high-molecular-weight syrup excipients (e.g., sucrose, propylene glycol) that cause severe matrix effects and ion suppression.
-
Causality: Because the amide impurity retains two free carboxylic acid groups, it is anionic at neutral to basic pH. By using a Mixed-Mode Anion Exchange (MAX) SPE cartridge, the acidic impurity selectively binds to the anion exchange sites. Neutral excipients and the basic, unreacted API wash through, effectively isolating the trace impurity.
-
Procedure: Dilute 1.0 mL of the syrup formulation with 4.0 mL of MS-grade water (adjusted to pH 7.0). Load onto a pre-conditioned MAX SPE cartridge. Wash with 5% methanol to remove neutral interferences. Elute the impurity using 2.0 mL of methanol containing 2% formic acid (to neutralize the charge and release the analyte). Evaporate to dryness under nitrogen and reconstitute in 1.0 mL of the initial mobile phase.
Step 2: Chromatographic Separation
-
Causality: The polar dicarboxylic acid tail causes the impurity to elute earlier than the highly hydrophobic desloratadine parent compound on a reverse-phase column.
-
Procedure: Utilize a C18 Reverse-Phase column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in MS-grade water (promotes protonation of the pyridine ring).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 5 mins at a flow rate of 0.4 mL/min.
-
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Causality: While the piperidine nitrogen is locked in an amide bond, the pyridine nitrogen of the desloratadine core remains highly basic and readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice.
-
Procedure: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the protonated precursor ion [M+H]+ at m/z 485.9. Monitor the primary product ion at m/z 311.1, which corresponds to the cleavage of the amide bond, leaving the intact protonated desloratadine core.
Step 4: System Validation (Self-Validating Loop)
-
Procedure: Inject a matrix blank to ensure no carryover, followed by a known reference standard of Desloratadine Citric Amide (CAS 1797131-43-1). The system validates itself if the retention time matches the standard (±0.1 min), the MRM transition ratio (485.9 -> 311.1) is consistent, and the Signal-to-Noise (S/N) ratio at the Limit of Quantification (LOQ) remains ≥ 10.
LC-MS/MS analytical workflow for the isolation and quantification of the amide impurity.
Formulation Mitigation Strategies
To ensure the long-term stability of desloratadine liquid formulations and prevent regulatory rejections, formulators must employ strategic excipient selection to block this degradation pathway .
-
pH Optimization and Buffer Selection: Formulations targeting an overly acidic pH (e.g., pH 3.8) using high concentrations of citric acid monohydrate accelerate amide formation. Substituting citric acid with sodium citrate dihydrate—or using a precise ratio of both to shift the pH to a less reactive range (pH 4.6 - 6.5)—deprotonates the carboxylic acids, reducing their electrophilicity and significantly lowering the degradation rate.
-
Chelating Agents: The addition of Disodium EDTA is critical. While EDTA primarily sequesters trace metal ions to prevent parallel oxidative degradation, it also stabilizes the overall hydration matrix, reducing the catalytic microenvironments that facilitate dehydrative condensation.
-
Alternative Acidifiers: If buffering is strictly required, evaluating alternative acidifiers with higher steric hindrance or those lacking reactive carboxylic groups can prevent the specific drug-excipient adduct formation entirely.
Conclusion
The interaction between desloratadine and citric acid highlights the critical need for rigorous excipient compatibility screening during early-stage drug development. By understanding the mechanistic pathways of the Desloratadine Citric Amide impurity and deploying robust, mechanism-driven LC-MS/MS analytical frameworks, formulation scientists can proactively design stable, safe, and regulatory-compliant therapeutic products.
References
-
Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. URL:[Link]
-
Ünal, O. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Pharmata. URL:[Link]
Demystifying Desloratadine Citric Amide: Molecular Characterization, Formation Mechanisms, and Analytical Mitigation
Executive Summary
Desloratadine is a potent, non-sedating H1-receptor antagonist widely prescribed for allergic rhinitis and urticaria. Unlike its prodrug loratadine, desloratadine features an exposed secondary amine in its piperidine ring[1]. While this structural modification enhances receptor binding affinity, it introduces significant formulation challenges. The secondary amine is highly nucleophilic and prone to degradation reactions with common pharmaceutical excipients[1].
A critical degradation pathway occurs in liquid formulations (such as syrups) where citric acid is employed as a buffering agent[1]. Over time, under the stress of ambient heat and moisture, desloratadine reacts with citric acid to form a specific degradation product: Desloratadine Citric Amide [2]. The accumulation of this impurity has direct regulatory implications; for instance, in July 2022, the Austrian Federal Office for Safety in Health Care (BASG) initiated a precautionary recall of a desloratadine product after stability tests revealed out-of-specification levels of this exact amide impurity[2].
This whitepaper provides an in-depth technical guide on the molecular properties, mechanistic formation, and self-validating analytical protocols required to detect and mitigate Desloratadine Citric Amide in drug development.
Physicochemical Profiling
Understanding the exact molecular parameters of both the impurity and its isotopic internal standard is the first step in establishing a robust analytical framework. The condensation of desloratadine (C19H19ClN2)[3] with citric acid yields a complex amide with a significantly higher molecular weight[4].
To ensure quantitative accuracy during mass spectrometry, researchers utilize a deuterated internal standard, Desloratadine Citric Amide-d4, which normalizes matrix effects and extraction losses[5].
Table 1: Quantitative Data Summary of Physicochemical Properties
| Parameter | Desloratadine Citric Amide | Desloratadine Citric Amide-d4 (ISTD) |
| Chemical Role | Target Degradation Impurity | Internal Standard for LC-MS/MS |
| CAS Registry Number | 1797131-43-1[3] | 2714410-87-2[3] |
| Molecular Formula | C25H25ClN2O6[4] | C25H21D4ClN2O6[6] |
| Molecular Weight | 484.93 g/mol [4] | 488.95 g/mol [6] |
| IUPAC / Chemical Name | 8-Chloro-6,11-dihydro-11-(1-[3,4-dicarboxy-3-hydroxy-butanamido]-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[4] | Deuterated analogue of the target impurity[5] |
Mechanistic Pathway of Impurity Formation
The formation of Desloratadine Citric Amide is a classic example of excipient-drug incompatibility driven by microenvironmental formulation stress.
The Causality of the Reaction:
-
Nucleophilicity: The removal of the carbamate protective group from loratadine yields desloratadine, transforming a stable tertiary-like nitrogen into a highly reactive secondary amine[1].
-
Excipient Proximity: Citric acid is a tribasic acid commonly added to aqueous formulations to maintain an optimal pH (typically around pH 6.5)[1].
-
Amidation: Under long-term storage conditions (e.g., >2 years), the thermodynamic energy of the system overcomes the activation barrier. The nucleophilic piperidine nitrogen of desloratadine attacks one of the protonated carbonyl carbons of citric acid.
-
Dehydration: This nucleophilic acyl substitution results in the expulsion of a water molecule (-H2O), forming a stable, covalent amide bond[4].
Fig 1: Mechanistic pathway of Desloratadine Citric Amide formation in pharmaceutical formulations.
Analytical Methodology: Self-Validating LC-MS/MS Protocol
To reliably detect Desloratadine Citric Amide at trace levels (parts-per-million) in complex syrup matrices, a highly specific Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol is required.
This protocol is designed as a self-validating system : every step includes an internal check to ensure that the final quantification is immune to external variables such as matrix suppression or extraction inefficiency.
Step-by-Step Workflow
Step 1: Internal Standard (ISTD) Spiking
-
Action: Spike exactly 10 ng/mL of 3[3] into the raw formulation sample.
-
Causality: The deuterated standard co-elutes with the target impurity and experiences the exact same ionization suppression in the MS source. By calculating the ratio of the target peak area to the ISTD peak area, the system self-corrects for matrix effects[5].
Step 2: Solid-Phase Extraction (SPE)
-
Action: Pass the spiked sample through a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 2% formic acid in water, then elute with 5% ammonium hydroxide in methanol.
-
Causality: Syrups contain high concentrations of sucrose, flavoring agents, and unreacted citric acid. The MCX cartridge traps the basic amine groups. The acidic wash removes neutral sugars and acidic excipients, preventing them from fouling the MS source.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL of the eluate onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Causality: Separation in time prevents in-source fragmentation of the highly concentrated parent drug (desloratadine) from interfering with the detection of the trace-level amide impurity.
Step 4: ESI-MS/MS Detection (Positive Ion Mode)
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transitions. Set the precursor ion for the impurity to m/z 485.9 (M+H)+[4] and the ISTD to m/z 489.9 (M+H)+[6].
-
Causality: MRM provides absolute structural specificity. Even if an isobaric compound co-elutes, it will not produce the same unique product ion fragments, ensuring the trustworthiness of the data.
Formulation Strategies for Mitigation
Understanding the causality of the impurity allows formulation scientists to engineer solutions that prevent its formation entirely. Since the reaction requires direct contact between the secondary amine and the carboxylic acid, mitigation strategies focus on physical or chemical isolation.
-
Ion-Exchange Resin Complexation: As detailed in patent 1[1], desloratadine can be complexed with a polacrilin potassium resin.
-
Mechanism: The resin binds the secondary amine, sterically shielding it from the microenvironment. Data shows that when complexed, desloratadine does not undergo degradation in the presence of acidic excipients, even under accelerated conditions (40°C / 75% RH)[1].
-
-
Alternative Buffering Systems: Replacing citric acid with non-carboxylic buffers (e.g., phosphate buffers) eliminates the acyl donor, entirely shutting down the amidation pathway.
Sources
- 1. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]
- 2. Desloratadine - BASG [basg.gv.at]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.usbio.net [cdn.usbio.net]
Identification and Mitigation of Amide Degradation Products in Desloratadine Syrup Formulations
Executive Summary
Desloratadine is a potent, second-generation tricyclic H1-receptor antagonist widely administered in oral liquid dosage forms (syrups) for pediatric and geriatric populations. However, formulating desloratadine as a liquid presents a significant physicochemical challenge: the active pharmaceutical ingredient (API) contains a highly reactive secondary amine within its piperidine ring. When exposed to common liquid excipients—such as propylene glycol, polyethylene glycols (PEGs), and certain sweeteners—this secondary amine is highly susceptible to chemical degradation, primarily yielding amide degradants like N-formyl desloratadine [[1]]().
This whitepaper provides an in-depth mechanistic analysis of amide degradation in desloratadine syrups, outlines a self-validating UPLC-MS/MS analytical strategy for degradant quantification, and establishes field-proven formulation protocols to stabilize the API.
Mechanistic Pathways of Amide Degradation
The primary degradation pathway of desloratadine in liquid matrices is N-formylation . Unlike primary amines, which typically undergo standard Schiff base formation, the secondary amine of desloratadine acts as a strong nucleophile that directly attacks electrophilic carbonyl carbons present in degraded excipients.
The Role of Excipient Autoxidation
Propylene glycol (PG) and PEGs are ubiquitous in syrups, serving as solubilizers and humectants. Over time, or under thermal and oxidative stress, these excipients undergo metal-catalyzed autoxidation. This oxidative cascade cleaves the glycol chains, generating trace reactive aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid) 3.
When trace formic acid or formaldehyde accumulates in the syrup matrix, the secondary amine of desloratadine undergoes an N-formylation reaction, producing a stable amide bond. The resulting degradant, N-formyl desloratadine (Desloratadine USP Related Compound F), is not only pharmacologically inactive but also causes an unacceptable orange-yellow discoloration of the syrup 4. Additionally, desloratadine can undergo complex Maillard-like reactions if reducing sugars like lactose are improperly included in the formulation 5.
Figure 1: Mechanistic pathway of N-formyl desloratadine formation via excipient degradation.
Analytical Strategy: Identification & Quantification
To accurately quantify amide degradation products and distinguish them from the API, a highly specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required 6.
Quantitative Data Summary
| Degradation Product | CAS Number | Structural Modification | m/z [M+H]⁺ | Primary Mechanism |
| Desloratadine (API) | 100643-71-8 | N/A (Secondary Amine) | 311.1 | N/A |
| N-Formyl Desloratadine | 117810-61-4 | N-Formylation (Amide) | 339.1 | Excipient impurity reaction (Formic acid/Formaldehyde) |
| N-Methyl Desloratadine | 121288-39-9 | N-Methylation (Tertiary Amine) | 325.1 | Trace methylating agents / Oxidative cleavage |
| Deschlorodesloratadine | N/A | Dehalogenation | 277.1 | Hydrolytic / Photolytic degradation |
Protocol 1: UPLC-MS/MS Identification of N-Formyl Desloratadine
Causality & Rationale : Desloratadine is a basic compound. Utilizing an acidic mobile phase (pH 3.0) ensures the secondary amine is fully protonated, which prevents peak tailing on silica-based stationary phases. Conversely, N-formyl desloratadine is a neutral amide; this extreme difference in ionization states at pH 3.0 allows for baseline chromatographic resolution between the API and the degradant 7.
Step 1: Sample Preparation
-
Aliquot 5.0 mL of the Desloratadine syrup into a 50 mL volumetric flask.
-
Dilute to volume with a diluent mixture of Methanol:Water (50:50, v/v). Note: This specific ratio precipitates high-molecular-weight polymeric excipients (e.g., cellulose derivatives) while keeping the API and amides in solution.
-
Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
System : UHPLC coupled with a triple quadrupole mass spectrometer.
-
Column : Acquity UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm) [[7]]().
-
Mobile Phase A : 0.05 M KH₂PO₄ buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B : Acetonitrile:Methanol:Water (50:25:25, v/v/v).
-
Gradient Program : 0–2 min (90% A), 2–6 min (Linear ramp to 40% A), 6–8 min (Hold 40% A), 8–10 min (Return to 90% A).
-
Flow Rate : 0.4 mL/min at a Column Temperature of 40°C.
Step 3: Mass Spectrometry (ESI+)
-
Capillary Voltage : 3.0 kV; Desolvation Temperature : 400°C.
-
MRM Transitions : Monitor m/z 311.1 → 259.1 for Desloratadine, and m/z 339.1 → 259.1 for N-Formyl Desloratadine .
Step 4: Self-Validating System Suitability To ensure method trustworthiness, inject standard solutions in six replicates prior to sample analysis. The method is only valid if the Relative Standard Deviation (RSD) of the N-formyl desloratadine peak area is < 5.0%, and the Chromatographic Resolution ( Rs ) between the API and the degradant is > 2.0 8.
Formulation Mitigation & Stabilization Protocols
Preventing amide degradation requires a multi-faceted formulation approach that neutralizes the oxidative and acidic microenvironments responsible for formylation.
Figure 2: Step-by-step formulation workflow to mitigate amide degradation in syrups.
Protocol 2: Compounding and Stabilization of Desloratadine Syrup
Causality & Rationale : While propylene glycol is necessary to solubilize the hydrophobic regions of desloratadine, it acts as a precursor for formylating agents. Disodium EDTA is introduced to act as a hexadentate ligand, sequestering divalent trace metals (e.g., Cu²⁺, Fe²⁺) that catalyze the autoxidation of PG into formaldehyde 5. Furthermore, maintaining the pH between 5.0 and 6.0 minimizes the specific protonation states that thermodynamically favor amide bond formation 1.
Step 1: Aqueous Phase Preparation
-
Heat purified water (approximately 40% of the total batch volume) to 75–80°C in the main compounding stainless-steel vessel [[8]]().
-
Add antimicrobial preservatives (e.g., sodium benzoate) and non-reducing sweeteners (strictly avoiding lactose). Stir under high shear until completely dissolved.
Step 2: Buffer and Chelator Integration
-
Cool the aqueous mixture to 40–50°C.
-
Add Disodium EDTA (0.025% w/v) to halt metal-catalyzed excipient oxidation 5.
-
Introduce Sodium Citrate and Citric Acid to establish a robust buffer system, targeting a final pH of 5.5 1.
Step 3: API Solubilization & Integration
-
In a separate auxiliary vessel, dissolve Desloratadine (0.5 mg/mL final concentration) in Propylene Glycol.
-
Slowly transfer the API-glycol solution into the main aqueous phase under continuous, low-aeration homogenization to prevent introducing atmospheric oxygen.
Step 4: Final Adjustment and Packaging
-
Adjust the bulk to the final volume with purified water. Verify the pH remains strictly within the 5.0–6.0 window.
-
Package the formulation in amber-colored glass or PCTFE/PVC blister-equivalent high-moisture-barrier bottles. This prevents photolytic degradation and limits oxygen permeation, ensuring N-formyl desloratadine remains below the 0.1% regulatory threshold throughout the product's shelf life 1.
References
-
Evaluation and Characterization of Stabilized Drug, formulated as Oro Dispersible Tablet Using Advanced Method. SDI Article 5. Available at:[Link]
-
Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. DergiPark. Available at:[Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing (SCIRP). Available at: [Link]
-
Aerius, INN-desloratadine - European Medicines Agency. Europa.eu. Available at:[Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH (Analytical Conditions). DergiPark. Available at: [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Institutes of Health (NIH) / PMC. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. download.sdiarticle5.com [download.sdiarticle5.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Theoretical Degradation Profiling of Desloratadine Citrate: A Comprehensive Technical Guide
Executive Summary
Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is a potent, non-sedating H1-receptor antagonist. When formulated as a citrate salt, its stability profile presents unique analytical and formulation challenges. As a secondary amine, desloratadine is highly susceptible to specific chemical transformations under environmental stress and in the presence of reactive excipients. This whitepaper provides an in-depth mechanistic analysis of desloratadine citrate degradation, establishes self-validating experimental workflows for stability-indicating methods (SIM), and outlines data-driven formulation strategies to mitigate API degradation.
Mechanistic Degradation Pathways
Understanding the causality behind API degradation is the foundation of robust drug development. Desloratadine citrate degrades through three primary mechanistic pathways, each driven by specific structural vulnerabilities[1].
Excipient-Induced Degradation (N-formylation)
The most critical and formulation-limiting degradation pathway for desloratadine is its interaction with reducing sugars, predominantly lactose. Because the piperidine ring in desloratadine contains a secondary amine, it undergoes a Maillard-type reaction with lactose under pharmaceutically relevant conditions (e.g., 40°C / 75% RH)[2].
-
Causality: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reducing sugar. Subsequent rearrangements and cleavage lead to the formation of N-formyldesloratadine , the major degradation impurity[3]. This reaction is significantly accelerated by acidic microenvironments and moisture.
Oxidative Degradation
Desloratadine is highly susceptible to oxidative stress. The cycloheptadiene system and the piperidine nitrogen are vulnerable to electron transfer reactions.
-
Causality: Exposure to peroxides—often present as trace impurities in excipients like polyethylene glycol (PEG) or polysorbates—leads to the formation of N-oxide derivatives and chloride oxidation products[4]. The oxidation mechanism involves the abstraction of an electron from the nitrogen lone pair, followed by oxygen insertion.
Base-Catalyzed Hydrolysis
While desloratadine is relatively stable in acidic media, it exhibits significant degradation under alkaline stress[5].
-
Causality: Nucleophilic attack by hydroxide ions ( OH− ) under high pH conditions leads to the cleavage of the molecular backbone. This hydrolytic degradation produces distinct degradants that elute at specific relative retention times (RRT) during chromatographic separation[4].
Fig 1: Mechanistic degradation pathways of Desloratadine Citrate under various stress conditions.
Quantitative Degradation Profiling
To establish the intrinsic stability of the molecule, forced degradation studies are executed in accordance with ICH Q1A(R2) guidelines. The following table synthesizes quantitative data derived from validated stability-indicating methods[4],[5],[3].
| Stress Condition | Reagent / Environment | Time & Temp | % Degradation | Major Degradant RRT |
| Base Hydrolysis | 1 N NaOH | 20 hr, 60°C | ~30.0% | 1.12, 1.39, 1.70 |
| Oxidation | 6% H2O2 | 20 hr, 60°C | ~15.5% | 0.30, 0.80, 1.41 |
| Acid Hydrolysis | 0.1 N HCl | 24 hr, RT | < 2.0% | None significant |
| Excipient Stress | Lactose / 75% RH | 4 wks, 40°C | ~2.6% | N-formyldesloratadine |
Note: RRT values are relative to the desloratadine main peak. Variations in RRT may occur depending on the specific stationary phase and gradient utilized.
Experimental Workflow: Stability-Indicating RP-UPLC Method
To accurately quantify desloratadine and its degradants, a self-validating Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method must be employed. The following protocol details the step-by-step methodology and the causality behind each analytical choice[4].
Step-by-Step Methodology
1. Sample Preparation & Stressing:
-
Prepare a stock solution of Desloratadine Citrate (e.g., 100 µg/mL) in a methanol/water diluent.
-
Subject aliquots to 1 N NaOH (Base), 6% H2O2 (Oxidation), and 0.1 N HCl (Acid) as per the parameters in the table above.
2. Quenching (Neutralization):
-
Protocol: Post-stress, immediately neutralize acidic samples with 0.1 N NaOH and basic samples with 0.1 N HCl.
-
Causality: Quenching halts the degradation kinetics at the exact target time point, ensuring accurate kinetic profiling. Furthermore, injecting highly alkaline or acidic samples directly into the UPLC can dissolve the silica backbone of the stationary phase or strip the bonded phase, destroying the column.
3. Chromatographic Separation:
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Causality: A sub-2-micron particle size provides the high theoretical plate count necessary to resolve closely eluting structurally similar degradants (like N-formyldesloratadine) from the main API peak[1].
-
-
Mobile Phase: Gradient elution using Solvent A (0.05 M KH2PO4 buffer, pH adjusted to 3.0) and Solvent B (Acetonitrile/Methanol/Water mixture).
-
Causality: Operating at pH 3.0 ensures that the secondary amine of desloratadine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring reproducible retention times[4].
-
4. Detection & Self-Validation (Peak Purity):
-
Protocol: Monitor the eluent using a Photodiode Array (PDA) detector at 272 nm.
-
Self-Validating System: The method must calculate the Peak Purity Index for the desloratadine peak. A purity angle less than the purity threshold (Purity Index > 0.999) mathematically validates that the API peak is spectrally homogeneous and free from co-eluting degradants[5]. Additionally, a mass balance calculation (Sum of API + Degradants ≈ 100% of initial API) must be performed to ensure no degradants are retained on the column or undetected.
Fig 2: Step-by-step stability-indicating RP-UPLC workflow for forced degradation profiling.
Data-Driven Formulation Strategies
Based on the degradation profiling, formulators must actively engineer the drug product environment to protect the desloratadine citrate API.
-
Microenvironmental pH Modulation: Because desloratadine degrades via N-formylation in the presence of acidic excipients, formulators should incorporate basic stabilizers. The addition of amino acids like L-arginine or basic salts (e.g., dibasic calcium phosphate) buffers the microenvironmental pH of the solid dosage form, effectively inhibiting the degradation kinetics[6].
-
Excipient Exclusion: The use of lactose (a reducing sugar) and stearic acid should be strictly avoided where possible. If lactose is required for tablet compressibility, anhydrous lactose must be used in conjunction with a protective stabilizer (like L-arginine) to block the Maillard reaction pathway[3].
Sources
- 1. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
Difference between Desloratadine citrate salt and amide impurity
Differentiating Desloratadine Citrate Salt from its Amide Impurity: A Mechanistic and Analytical Guide
Executive Summary In pharmaceutical formulation, distinguishing between a desired drug-excipient interaction and an undesired degradation pathway is critical for ensuring drug efficacy and safety. Desloratadine, a potent H1-receptor antagonist, contains a highly reactive secondary amine within its piperidine ring. When formulated with citric acid—a ubiquitous buffer and salt-forming agent—two distinct chemical entities can form: Desloratadine Citrate Salt (an ionic, reversible complex) and Desloratadine Citric Amide Impurity (a covalent, irreversible degradant). This technical guide delineates the mechanistic causality, structural differences, and analytical methodologies required to distinguish the transient salt from the stable amide impurity.
Chemical and Structural Differentiation
The fundamental difference between the citrate salt and the amide impurity lies in their bonding thermodynamics and molecular architecture.
-
Desloratadine Citrate Salt: This entity is formed via a rapid, reversible acid-base reaction. The carboxylic acid of the citric acid donates a proton to the basic piperidine nitrogen of desloratadine. This ionic interaction improves aqueous solubility and is often the target state in liquid formulations to prevent precipitation.
-
Desloratadine Citric Amide (CAS: 1797131-43-1): This entity is formed via nucleophilic acyl substitution. Under conditions of thermal stress or moisture, the secondary amine of desloratadine attacks the carbonyl carbon of citric acid. This results in dehydration (loss of a water molecule) and the formation of a stable, covalent amide bond. This is a recognized drug-excipient incompatibility that permanently neutralizes the active pharmaceutical ingredient (API) [1].
Table 1: Physicochemical Comparison of Desloratadine Entities
| Property | Desloratadine (Free Base) | Desloratadine Citrate (Salt) | Desloratadine Citric Amide (Impurity) |
| Chemical Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₉ClN₂ · C₆H₈O₇ | C₂₅H₂₅ClN₂O₆ |
| Molecular Weight | 310.82 g/mol | 503.0 g/mol | 484.93 g/mol |
| Bond Type | N/A | Ionic (Proton Transfer) | Covalent (Amide Bond) |
| Reversibility | N/A | Highly Reversible (in vivo) | Irreversible |
| Pharmacological Status | Active Pharmaceutical Ingredient | Desired Formulation State | Degradation Product |
Mechanistic Pathways of Formation
Understanding the causality behind the formation of the amide impurity is essential for robust formulation design. The reaction is heavily dependent on the microenvironmental pH and the mobility of the molecules in the solid state [2].
While salt formation is instantaneous upon mixing in solution, amide condensation requires overcoming a significant activation energy barrier. In solid oral dosage forms, residual moisture acts as a plasticizer. This moisture increases molecular mobility, facilitating the nucleophilic attack of the unprotonated piperidine nitrogen on the citric acid carboxylate.
Figure 1: Reaction pathways differentiating salt formation from amide degradation.
Self-Validating Analytical Protocol: LC-MS/MS Differentiation
Step-by-Step Methodology:
-
Sample Preparation (Non-Hydrolytic Extraction):
-
Extract 10 mg of the formulation using 10 mL of a Methanol:Water (50:50, v/v) diluent.
-
Causality: This specific solvent ratio ensures complete dissolution and dissociation of the ionic citrate salt without providing the extreme pH or thermal energy that could artificially hydrolyze the covalent amide impurity during the extraction process.
-
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 7 minutes.
-
Causality: The amide impurity is significantly more lipophilic than the protonated desloratadine base. The gradient ensures the highly polar dissociated citric acid elutes in the void volume, the desloratadine base elutes mid-gradient, and the non-polar amide impurity is strongly retained, eluting last.
-
-
Mass Spectrometric Detection (ESI+):
-
Monitor m/z 311.2 [M+H]⁺ for the dissociated Desloratadine base.
-
Monitor m/z 485.2 [M+H]⁺ for the Desloratadine Citric Amide Impurity.
-
-
Self-Validation Check (Mass Balance):
-
Subject a control sample of Desloratadine Citrate Salt to forced degradation (80°C, 75% RH for 48 hours). A valid method will show a stoichiometric decrease in the UV peak area of m/z 311.2 corresponding directly to the increase in the UV peak area of m/z 485.2. If the mass balance does not close, it indicates secondary degradation pathways (e.g., N-formylation) are occurring.
-
Formulation Implications and Mitigation Strategies
The transition from a benign salt to a reactive impurity necessitates strict control strategies during drug development [3].
-
Moisture Management: Since water is a byproduct of the condensation reaction, Le Chatelier's principle dictates that removing moisture drives the equilibrium away from amide formation. Utilizing desiccants, low-moisture excipients, and blister packaging is critical for solid dosage forms.
-
pH Optimization: In liquid formulations (such as syrups), the pH must be tightly controlled. At a highly acidic pH, the amine is fully protonated, reducing its nucleophilicity and preventing the attack on the citric acid. However, extreme acidity can trigger other degradation pathways. A buffered pH of ~4.5–5.5 is often targeted to balance these competing risks [4].
-
Steric and Structural Alternatives: If citric acid causes unacceptable levels of the amide impurity during stability testing, formulators should substitute it with non-carboxylic buffers (e.g., phosphate buffers) or use sterically hindered organic acids that cannot easily undergo nucleophilic attack.
References
-
Hotha, K. K., et al. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." Scientific Research Publishing (SCIRP), 2016. URL: [Link]
- "Stabilized desloratadine composition." World Intellectual Property Organization, WO2006020534A2.
-
"Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH." Pharmata, DergiPark, 2023. URL: [Link]
Comprehensive Technical Guide: Identification, Mechanism, and Analysis of Desloratadine Citric Amide
Executive Summary
In the landscape of pharmaceutical development, drug-excipient interactions represent a critical vector for impurity generation, often compromising drug efficacy and safety profiles. Desloratadine, a potent, non-sedating H1-receptor antagonist, is highly susceptible to such interactions due to its reactive secondary amine. When formulated with citric acid—a ubiquitous excipient used for buffering and taste-masking—a condensation reaction can occur, yielding Desloratadine Citric Amide .
As a Senior Application Scientist, understanding the mechanistic causality behind this impurity's formation is paramount. This whitepaper provides a rigorous, self-validating framework for the structural identification, mechanistic pathway analysis, and LC-MS/MS quantification of Desloratadine Citric Amide.
Chemical Identifiers & Structural Properties
Table 1: Chemical Identifiers for Desloratadine Citric Amide
| Property | Value |
| Product Name | Desloratadine Citric Amide |
| CAS Number | 1797131-43-1 [[1]]([Link]) |
| Molecular Formula | C25H25ClN2O6 |
| Molecular Weight | 484.93 g/mol [[2]]() |
| Synonyms | Desloratadine Impurity 41; Desloratadine Citrate Amide; 2-[2-[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-2-oxoethyl]-2-hydroxybutanedioic Acid |
| Origin | Drug-excipient interaction (API + Citric Acid) |
Mechanistic Causality: Drug-Excipient Interaction
To control an impurity, one must first understand its thermodynamic and kinetic origins. Desloratadine is an active metabolite of loratadine. Unlike loratadine, which features a protective carbamate group, desloratadine possesses an exposed, highly nucleophilic secondary amine within its piperidine ring .
Citric acid is frequently utilized in oral solutions and syrups to enhance flavor (reducing bitterness) and adjust pH . However, it contains three carboxylic acid moieties. Under conditions of elevated temperature, acidic microenvironments, or high water activity ( Aw ) during storage, a nucleophilic acyl substitution occurs. The secondary amine of desloratadine attacks one of the carboxyl groups of citric acid, resulting in dehydration (loss of water) and the formation of a stable, covalent amide bond , [[3]]([Link]).
Reaction pathway: Amidation of desloratadine's secondary amine by citric acid.
Analytical Methodology: LC-MS/MS Quantification
Because Desloratadine Citric Amide is an amide derivative, it exhibits different chromatographic behavior compared to the parent API. To ensure trustworthiness, the following UHPLC-MS/MS protocol is designed as a self-validating system , embedding causality into every experimental choice.
Chromatographic Strategy & Causality
We utilize a C18 stationary phase. The impurity possesses a hydrophobic tricyclic core but is appended with polar, unreacted carboxylic acid tails from the citric acid moiety. By using an acidic mobile phase (0.1% Formic Acid), we suppress the ionization of these carboxylic acids, driving the molecule into a more hydrophobic state to ensure strong retention and sharp peak shapes on the C18 column. Furthermore, formic acid acts as a proton source, heavily favoring [M+H]+ formation for positive electrospray ionization (ESI+) [[4]]([Link]).
Table 2: UHPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (Acetonitrile) |
| 0.0 | 95% | 5% |
| 1.0 | 95% | 5% |
| 5.0 | 10% | 90% |
| 7.0 | 10% | 90% |
| 7.1 | 95% | 5% |
| 10.0 | 95% | 5% |
Step-by-Step Self-Validating Protocol
-
Sample Extraction: Weigh an equivalent of 10 mg of the desloratadine formulation. Extract using 10 mL of Methanol:Water (50:50 v/v).
-
Causality: Methanol disrupts the formulation matrix, while water ensures the solubility of the polar citric amide impurity.
-
-
Filtration: Pass the extract through a 0.22 µm PTFE syringe filter.
-
Causality: Removes insoluble excipients (e.g., microcrystalline cellulose or colloidal silicon dioxide) that would otherwise cause column backpressure blockages.
-
-
System Suitability Testing (SST - The Self-Validation Step): Inject a 1.0 µg/mL reference standard of Desloratadine Citric Amide (CAS: 1797131-43-1) [[1]]([Link]) six consecutive times.
-
Acceptance Criteria: Peak area %RSD ≤ 2.0%, Tailing factor ≤ 1.5. Proceed to sample analysis only if these criteria are met, proving instrument stability.
-
-
MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion [M+H]+ at m/z 485.9 (based on MW 484.93 g/mol ) transitioning to its stable product ions.
-
Quantification: Calculate the impurity concentration in the formulation against a linear calibration curve ( R2≥0.995 ).
Self-validating LC-MS/MS workflow for quantifying Desloratadine Citric Amide.
Formulation Strategies for Mitigation
To prevent the generation of Desloratadine Citric Amide during the drug product lifecycle, formulators must employ targeted mitigation strategies:
-
Excipient Substitution: Replace citric acid with non-carboxylic buffering agents (e.g., phosphate buffers) if the formulation pH allows.
-
Steric & Microenvironmental Control: If citric acid is strictly required for taste masking in pediatric syrups , maintain the pH at a level where the secondary amine of desloratadine remains fully protonated (ionized). A protonated amine is significantly less nucleophilic, drastically reducing the kinetics of the amidation reaction.
-
Moisture Management: For solid oral dosages, utilize dry granulation or direct compression techniques to minimize the water activity ( Aw ) required to catalyze the condensation reaction.
References
-
Pharmaffiliates. "Desloratadine Citric Amide | CAS No: 1797131-43-1". Pharmaffiliates Reference Standards. Available at: [Link]
-
Hotha, K. K., et al. (2016). "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways". Scientific Research Publishing (SCIRP). Available at: [Link]
-
DergiPark. (2023). "Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH". DergiPark Academic. Available at: [Link]
- US Patent 20040229896A1. "Stable pharmaceutical compositions of desloratadine". Google Patents.
-
National Center for Biotechnology Information (NIH). "Citric Acid: A Multifunctional Pharmaceutical Excipient". PMC. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Desloratadine Citric Amide: A Prospective Analysis
This guide provides a comprehensive technical overview of the anticipated physicochemical properties of Desloratadine Citric Amide, a novel derivative of the second-generation antihistamine, desloratadine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data on desloratadine and citric acid with proven analytical methodologies to forecast the characteristics of this new chemical entity. The insights herein are intended to guide its potential synthesis, characterization, and formulation development.
Introduction: The Rationale for Desloratadine Citric Amide
Desloratadine, the active metabolite of loratadine, is a potent and selective peripheral H1-receptor antagonist with anti-inflammatory properties.[1][2][3] Despite its efficacy, desloratadine exhibits low aqueous solubility, which can present challenges in formulation development.[4][5] Citric acid, a naturally occurring tricarboxylic acid, is widely used in the pharmaceutical industry as an excipient, pH modifier, and co-former to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[6][7][8]
The formation of an amide linkage between the piperidine nitrogen of desloratadine and one of the carboxylic acid groups of citric acid to create Desloratadine Citric Amide is a rational strategy to potentially modulate the physicochemical properties of the parent drug. This modification could influence key parameters such as solubility, dissolution rate, and solid-state characteristics, thereby offering new opportunities for formulation design and intellectual property. While co-amorphous systems of desloratadine with citric acid have been explored and noted for their hygroscopicity[9], a stable covalent amide bond presents a different approach to creating a single new chemical entity.
Proposed Synthesis and Structure
The synthesis of Desloratadine Citric Amide would likely involve a standard amidation reaction between desloratadine and citric acid, potentially activated at one of its carboxylic acid groups to facilitate the formation of the amide bond.
Caption: Proposed synthesis pathway for Desloratadine Citric Amide.
The resulting structure would covalently link the two molecules, creating a new entity with distinct properties.
Anticipated Physicochemical Properties
The following sections detail the expected physicochemical properties of Desloratadine Citric Amide and the experimental protocols for their determination.
Solubility
Desloratadine is slightly soluble in water (0.1 mg/mL) but very soluble in organic solvents like ethanol and propylene glycol.[5][10] Its solubility increases in acidic environments.[4] Citric acid is highly soluble in water.[6][7] The introduction of the polar citric acid moiety is expected to significantly enhance the aqueous solubility of Desloratadine Citric Amide compared to desloratadine alone.
Table 1: Predicted and Parent Compound Solubility
| Compound | Water | 0.1N HCl | Ethanol | Propylene Glycol |
| Desloratadine | Slightly soluble (0.1 mg/mL)[5] | Soluble (40 mg/mL)[5] | Very soluble (>100 mg/mL)[5] | Very soluble (>100 mg/mL)[5] |
| Citric Acid | Very soluble (1809 g/L at 30°C)[6] | Soluble | Soluble[7] | Soluble (approx. 20%)[7] |
| Desloratadine Citric Amide | Predicted: Moderately to highly soluble | Predicted: Highly soluble | Predicted: Soluble | Predicted: Soluble |
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: An excess amount of Desloratadine Citric Amide is added to vials containing purified water, 0.1N HCl, and phosphate buffer at pH 6.8.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: The suspensions are filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated stability-indicating HPLC method.[11]
Acid Dissociation Constant (pKa)
Desloratadine has two pKa values corresponding to its pyridine nitrogen (pKa ≈ 4.3-4.4) and piperidine nitrogen (pKa ≈ 9.7-10.0).[5][12] Citric acid is a triprotic acid with pKa values of approximately 2.92, 4.28, and 5.21.[6][7] In Desloratadine Citric Amide, the basic piperidine nitrogen of desloratadine is converted to a neutral amide. This will eliminate its basicity. The remaining ionizable groups will be the pyridine nitrogen from desloratadine and the two remaining carboxylic acid groups and the hydroxyl group from the citric acid moiety.
Table 2: Predicted and Parent Compound pKa Values
| Compound | pKa1 | pKa2 | pKa3 | pKa4 |
| Desloratadine | 4.3 (Pyridine N)[5] | 9.7 (Piperidine N)[5] | - | - |
| Citric Acid | 2.92[6] | 4.28[6] | 5.21[6] | - |
| Desloratadine Citric Amide | Predicted: ~3 (Carboxylic) | Predicted: ~4.3 (Pyridine N) | Predicted: ~4.7 (Carboxylic) | Predicted: ~14.4 (Hydroxyl)[13] |
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of Desloratadine Citric Amide is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.
Melting Point and Thermal Behavior
Desloratadine has a melting point of approximately 150-151°C.[1][5] Citric acid melts at around 153°C and decomposes at temperatures above 175°C.[6][8] The melting point of Desloratadine Citric Amide is expected to be distinct from its parent compounds, reflecting its new crystalline structure.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. A reference pan (empty) is heated concurrently.
-
Data Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for any decomposition or crystallization events.[14]
Caption: Workflow for DSC analysis.
Polymorphism
Desloratadine is known to exist in multiple polymorphic forms (I, II, and III), which can interconvert under the influence of temperature and solvents.[4][15][16] The formation of a new chemical entity, Desloratadine Citric Amide, will have its own unique crystal packing, and thus, its own potential for polymorphism. It is crucial to identify and characterize any polymorphic forms as they can significantly impact stability, solubility, and bioavailability.
Experimental Protocol: Polymorph Screening
-
Crystallization Studies: Desloratadine Citric Amide is recrystallized from a diverse range of solvents with varying polarities and under different conditions (e.g., fast vs. slow evaporation, cooling rates).
-
Solid-State Characterization: The resulting solid forms are analyzed using techniques such as:
-
Powder X-Ray Diffraction (PXRD): To identify unique crystalline structures based on their diffraction patterns.[17]
-
Differential Scanning Calorimetry (DSC): To detect different melting points or phase transitions.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe differences in vibrational modes indicative of different molecular packing.[17]
-
Stability
Desloratadine is susceptible to degradation, particularly from moisture and in the presence of certain excipients.[18][19] Accelerated aging studies show degradation upon exposure to UV light and heat.[20][21] The stability of Desloratadine Citric Amide will need to be rigorously evaluated. The amide bond is generally stable, but the remaining functional groups from both parent molecules could be susceptible to hydrolysis, oxidation, or photolysis.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Stress Conditions: Solutions of Desloratadine Citric Amide are subjected to various stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1N HCl at elevated temperature.
-
Basic Hydrolysis: 0.1N NaOH at elevated temperature.
-
Oxidative Degradation: Dilute hydrogen peroxide solution.
-
Thermal Stress: Heating the solid drug substance.
-
Photostability: Exposure to light (ICH Q1B).
-
-
Analysis: Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
Caption: Workflow for forced degradation studies.
Conclusion
The synthesis of Desloratadine Citric Amide represents a promising strategy for modulating the physicochemical properties of desloratadine. This technical guide provides a prospective analysis of its key characteristics, grounded in the known properties of its constituent molecules and established analytical protocols. The enhanced aqueous solubility and unique solid-state properties anticipated for this novel amide derivative warrant its synthesis and comprehensive characterization. The experimental frameworks outlined herein provide a robust roadmap for researchers and drug development professionals to rigorously evaluate Desloratadine Citric Amide, paving the way for its potential application in advanced pharmaceutical formulations.
References
- Desloratadine Actavis - EMA. (2011, November 17).
- DESLORATADINE TABLETS. (2018, October 17).
- PRODUCT INFORMATION - Cayman Chemical.
- Citric Acid - Interchim.
- Citric acid | 77-92-9 - ChemicalBook.
-
Citric acid - Wikipedia. Retrieved from [Link]
-
Properties of Citric Acid – C 6 H 8 O 7 - BYJU'S. (2018, September 11). Retrieved from [Link]
-
Evaluation of Thermal-Induced Polymorphic Transformation on Desloratadine and Desloratadine-Benzoic Acid Salt - ResearchGate. (2021, February 17). Retrieved from [Link]
-
Physicochemical properties of LOR and DES: (a) thermal property by differential scanning calorimetry and (b) moisture sorption isotherm at 25°C. - ResearchGate. Retrieved from [Link]
-
CLARINEX® (desloratadine) TABLETS - accessdata.fda.gov. (2001, December 21). Retrieved from [Link]
-
Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine - PubMed. (2009, June 15). Retrieved from [Link]
-
Characterization and Compatibility Study of Desloratadine - ResearchGate. Retrieved from [Link]
-
Desloratadine - Journal "Functional Materials". Retrieved from [Link]
-
STABLE PHARMACEUTICAL COMPOSITIONS OF DESLORATADINE - Patent 1507531. Retrieved from [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. Retrieved from [Link]
- US20040242619A1 - Processes for preparation of polymorphic forms of desloratadine - Google Patents.
-
Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed. (2019, December 15). Retrieved from [Link]
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC. Retrieved from [Link]
-
Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing - SciSpace. Retrieved from [Link]
-
Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences. (2015, November 26). Retrieved from [Link]
-
Synthesis of 3-hydroxy desloratadine, t - JOCPR. Retrieved from [Link]
-
Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. (2019, September 8). Retrieved from [Link]
-
NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Aerius, INN-desloratadine - European Medicines Agency. Retrieved from [Link]
-
Chromatogram of Desloratadine and degradation products (a) Alkali... - ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - ResearchGate. (2026, February 23). Retrieved from [Link]
- US7678908B2 - Process of preparing desaloratadine - Google Patents.
-
Desloratadine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved from [Link]
- US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents.
-
A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC. (2018, July 6). Retrieved from [Link]
-
Improving mechanical properties of desloratadine via multicomponent crystal formation | Request PDF - ResearchGate. Retrieved from [Link]
-
Desloratadine | C19H19ClN2 | CID 124087 - PubChem - NIH. Retrieved from [Link]
-
Development of Co-Amorphous Loratadine–Citric Acid Orodispersible Drug Formulations. (2022, December 16). Retrieved from [Link]
Sources
- 1. Desloratadine | 100643-71-8 [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. interchim.fr [interchim.fr]
- 7. Citric acid | 77-92-9 [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Citric acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. functmaterials.org.ua [functmaterials.org.ua]
- 17. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. scispace.com [scispace.com]
- 21. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Mitigating Desloratadine Degradation: A Mechanistic Review of Stability in the Presence of Acidic Excipients
Introduction
Desloratadine (DL) is a potent, non-sedating H1-receptor antagonist widely formulated in solid and liquid dosage forms[1]. Chemically, DL possesses a secondary amine in its piperidine ring, making it highly susceptible to chemical interactions with pharmaceutical excipients[2]. A critical challenge in formulation development is its profound instability in the presence of acidic excipients (e.g., citric acid, stearic acid) and reactive reducing sugars (e.g., lactose) ()[3].
As a Senior Application Scientist, understanding the causality behind these incompatibilities is paramount. This technical guide synthesizes current literature on the mechanistic pathways of DL degradation—specifically focusing on N-formylation—and provides field-proven, self-validating protocols for evaluating and mitigating these interactions during drug development.
Mechanisms of Acid-Catalyzed Degradation
The primary degradation product of DL is N-formyl desloratadine[3]. While formyl donors (such as trace impurities in polyethylene glycol, starch, or lactose) provide the formyl group, acidic excipients severely exacerbate the reaction kinetics[4].
-
Microenvironmental pH Shift : Excipients like stearic acid, povidone, and crospovidone create an acidic microenvironment (pH 3–5 in unbound moisture). This acidity protonates the secondary amine or catalyzes Maillard-type reactions when reducing sugars are present ()[4].
-
Direct Interaction in Aqueous Systems : In liquid formulations (syrups), buffering agents like citric acid are necessary to maintain solubility and a pH of 5.0–6.0 ()[1]. However, at lower pH levels or in the presence of trace transition metals, oxidation and subsequent formylation are accelerated ()[2].
-
Propylene Glycol & PEG : Often used as humectants or solvents, these excipients can degrade into aldehydes and formates, directly reacting with DL's secondary amine. Laboratory studies on commercial formulations have demonstrated that propylene glycol directly enhances the formation of formyl-desloratadine[1].
Mechanistic pathway of Desloratadine N-formylation catalyzed by acidic excipients.
Formulation Strategies for Stability
To counteract these degradation pathways, formulators must employ proactive, self-validating strategies:
-
Alkalizing Agents : The addition of basic salts (calcium, magnesium, or aluminum carbonates/phosphates) neutralizes the acidic microenvironment, preventing protonation and subsequent nucleophilic attack by formyl donors[4].
-
Resin Complexation : Complexing DL with acidic resins like polacrilin potassium (a copolymer of methacrylic acid and divinylbenzene) physically shields the secondary amine. This demonstrates marginal to zero significant N-formylation even under accelerated stress (40°C/75% RH for two weeks)[3].
-
Chelation : In liquid formulations containing citric acid buffers, the addition of Disodium EDTA is mandatory to chelate trace metal ions that would otherwise catalyze autoxidation and degradation[2].
Quantitative Data on Excipient Compatibility
The following table summarizes the degradation profile of Desloratadine when formulated with various excipients under accelerated stress conditions.
| Formulation / Excipient Mixture | Stress Condition | Degradant Observed | N-formyl DL | Stability Status |
| DL + Lactose (1:1) | 40°C / 75% RH, 14 days | N-formyl DL | High | Unstable[3] |
| DL + Stearic Acid (1:1) | 40°C / 75% RH, 14 days | N-formyl DL | High | Unstable[4] |
| DL + Polacrilin Resin + Lactose | 40°C / 75% RH, 14 days | N-formyl DL | Marginal | Stable[3] |
| DL + Citric Acid Buffer (pH 3.8) | 40°C / 75% RH, 28 days | N-formyl DL | Moderate | Marginally Stable[2] |
| DL + Citric Acid Buffer + EDTA | 40°C / 75% RH, 28 days | N-formyl DL | Low | Stable[2] |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following step-by-step methodologies are provided for evaluating DL stability.
Protocol 1: Excipient Compatibility Screening (Solid-State)
Rationale: This protocol isolates the physical and chemical interactions between the API and individual excipients, simulating accelerated shelf-life.
-
Preparation : Weigh 500 mg of Desloratadine API and 500 mg of the test excipient (e.g., anhydrous citric acid, lactose, or magnesium stearate).
-
Blending : Triturate the mixture in a glass mortar for 5 minutes to ensure a homogenous 1:1 (w/w) binary mixture.
-
Moisture Activation : Add 5% (w/w) HPLC-grade water to the mixture to simulate unbound moisture, which is critical for mobilizing acidic protons.
-
Incubation : Transfer the mixture to a clear glass vial. Seal tightly with a PTFE-lined cap and store in a stability chamber at 40°C and 75% Relative Humidity (RH) for 14 to 28 days.
-
Observation : Record any physical changes (e.g., discoloration to pink/brown indicates severe degradation).
-
Extraction : Dissolve 100 mg of the stressed mixture in 10 mL of Methanol:Water (50:50 v/v). Sonicate for 15 minutes and filter through a 0.45 µm PTFE syringe filter.
Protocol 2: HPLC Quantification of N-formyl Desloratadine
Rationale: A self-validating chromatographic method to specifically quantify the major degradant.
-
Mobile Phase : Prepare a gradient mobile phase consisting of Buffer (0.05 M Potassium dihydrogen phosphate, pH adjusted to 2.5 with orthophosphoric acid) and Acetonitrile.
-
Column : Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate : Set to 1.0 mL/min.
-
Detection : UV detection at 245 nm.
-
Injection : Inject 20 µL of the extracted sample from Protocol 1.
-
Analysis : N-formyl desloratadine typically elutes after the main DL peak. Calculate the percentage of degradant using the area normalization method against a known reference standard of N-formyl desloratadine.
Step-by-step experimental workflow for excipient compatibility screening.
References
- Title: WO2006020534A2 - Stabilized desloratadine composition Source: Google Patents URL
-
Title : Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH Source : DergiPark URL :[Link]
- Title: WO2005065047A2 - Stable oral composition containing desloratadine Source: Google Patents URL
-
Title : Aerius, INN-desloratadine - European Medicines Agency (EPAR Scientific Discussion) Source : European Medicines Agency (EMA) URL :[Link]
Sources
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Desloratadine and its Potential Impurity, Desloratadine Citric Amide
Abstract
This application note describes a highly selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Desloratadine and the detection of its potential process-related impurity or degradant, Desloratadine Citric Amide. The method is developed to be stability-indicating, demonstrating specificity in the presence of degradation products generated under various stress conditions. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation protocol according to International Council for Harmonisation (ICH) guidelines.
Introduction
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] It is the primary active metabolite of loratadine.[1] During the synthesis of the active pharmaceutical ingredient (API) or within the formulation, impurities can arise. One such potential impurity is Desloratadine Citric Amide (CAS 1797131-43-1), which could be formed from the reaction of Desloratadine with citric acid, a common excipient.[2][3] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.
This note details the development and validation of a stability-indicating HPLC method capable of separating Desloratadine from Desloratadine Citric Amide and other degradation products, ensuring reliable quality control.
Scientific Rationale for Method Development
The chromatographic separation of Desloratadine and Desloratadine Citric Amide hinges on their distinct physicochemical properties.
-
Desloratadine: A basic compound with reported pKa values of approximately 4.4 and 9.9.[4] Its basic nature means its ionization state, and therefore its retention in reverse-phase chromatography, is highly dependent on the mobile phase pH.[5][6][7][8]
-
Desloratadine Citric Amide: The structure of this impurity (Molecular Formula: C25H25ClN2O6) incorporates the citric acid moiety.[3] The presence of multiple carboxylic acid groups and a hydroxyl group makes it significantly more polar than the parent Desloratadine molecule.
This significant polarity difference is the primary lever for achieving chromatographic resolution. A reverse-phase method is ideal, as the more polar citric amide will elute earlier than the more hydrophobic Desloratadine.
The choice of mobile phase pH is critical. To ensure robust and reproducible retention times for the basic Desloratadine analyte, the mobile phase pH should be controlled to be at least one to two pH units away from its pKa values.[6][9] A slightly acidic pH (e.g., pH 3.0-4.0) will keep Desloratadine consistently protonated (ionized), leading to good peak shape and predictable retention. This pH range is also well within the stable operating range for most modern silica-based C18 columns.[6]
Experimental Protocols
Materials and Reagents
-
Desloratadine Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q®)
Instrumentation
-
A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Optimized Chromatographic Conditions
The following conditions were optimized to achieve baseline separation between Desloratadine, its citric amide impurity, and degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-27 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm[4] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Preparation of Solutions
-
Phosphate Buffer (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Desloratadine): Accurately weigh and dissolve approximately 25 mg of Desloratadine reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.
-
Impurity Stock Solution (Desloratadine Citric Amide): Accurately weigh and dissolve approximately 5 mg of Desloratadine Citric Amide reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard & Specificity Solution: Prepare appropriate dilutions from the stock solutions. For specificity and system suitability, a solution containing both Desloratadine (e.g., 50 µg/mL) and Desloratadine Citric Amide (e.g., 1 µg/mL) should be prepared.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines.[3][11]
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol: Forced degradation studies were conducted on a Desloratadine sample (50 µg/mL). Samples were stressed under the following conditions, then diluted and injected into the HPLC system.
-
Acid Hydrolysis: 1N HCl at 80°C for 8 hours.[12]
-
Base Hydrolysis: 0.1N NaOH at 80°C for 4 hours.[13]
-
Oxidative Degradation: 6% H2O2 at room temperature for 24 hours.[13][14]
-
Thermal Degradation: Dry heat at 80°C for 48 hours.[13][14][15]
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for a total illumination of 1.2 million lux hours.[13]
Acceptance Criteria: The method is deemed stability-indicating if the Desloratadine peak is resolved from all degradation product peaks and the Desloratadine Citric Amide peak (peak purity index > 0.999). Significant degradation was observed under oxidative, basic, and thermal conditions, with no major degradation under acidic or photolytic stress, which aligns with published studies.[13][16]
Validation Parameters & Acceptance Criteria
The following table summarizes the validation parameters and their corresponding acceptance criteria.
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Five replicate injections of the working standard solution. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Linearity | A minimum of five concentrations across the range of 50% to 150% of the target concentration (e.g., 25-75 µg/mL for Desloratadine). | Correlation coefficient (r²) ≥ 0.998. |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Performed at three concentration levels (80%, 100%, 120%) in triplicate by spiking a known amount of analyte into a placebo mixture. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument. | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of thecalibration curve (LOQ = 10 * σ/S). | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | Deliberate variations in method parameters: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units). | System suitability parameters must be met; peak areas should not significantly change (%RSD ≤ 2.0%). |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the determination of Desloratadine and its citric amide impurity. The method's stability-indicating nature was confirmed through comprehensive forced degradation studies, ensuring its suitability for routine quality control and stability testing of Desloratadine in both bulk drug and finished pharmaceutical products. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines.
References
- U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- ChemicalBook. (2026). Citric acid | 77-92-9.
- Moravek. (2024). Exploring the Role of pH in HPLC Separation.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Sahu, S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL.
- Li, L., et al. (n.d.). Determination of the related substances in desloratadine by HPLC. Chinese Journal of New Drugs.
- PubMed. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics.
- ResearchGate. (n.d.). Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxy-N-methyldesloratadine.
- Gola, K., et al. (2019). Development of Validated UV Spectrophotometric Stability Indicating Method for Estimation of Desloratadine from Its Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (n.d.). Chromatogram of Desloratadine and degradation products (a) Alkali....
- Scholars Research Library. (n.d.). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of.
- ChemicalBook. (n.d.). Desloratadine Citric Amide | 1797131-43-1.
- Sigma-Aldrich. (n.d.). Desloratadine Citric Amide | 1797131-43-1.
- SRIRAMCHEM. (n.d.). Desloratadine Citric Amide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation.
- Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- ResearchGate. (n.d.). Acidity constants of loratadine and desloratadine in water and in the....
- PubMed. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2019). Absorption Spectra of Desloratadine.
- Simson Pharma Limited. (n.d.). Desloratadine Citric Amide Impurity | CAS No- 1797131-43-1.
- SynZeal. (n.d.). Desloratadine Citric Amide | CAS No. 1797131-43-1.
- El-Sherif, Z. A., et al. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Current Drug Metabolism.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). new uv spectrophotometric method for the determination - of desloratadine in bulk and tablet dosage forms.
- Asian Journal of Chemistry. (2004). Spectrophotometric Determination of Desloratadine in Bulk and Tablet Forms.
- PubChem. (n.d.). Desloratadine.
Sources
- 1. Desloratadine Citric Amide | CAS No. 1797131-43-1 | | SynZeal [synzeal.com]
- 2. Desloratadine Citric Amide | 1797131-43-1 [chemicalbook.com]
- 3. Desloratadine Citric Amide - SRIRAMCHEM [sriramchem.com]
- 4. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. veeprho.com [veeprho.com]
- 9. agilent.com [agilent.com]
- 10. Desloratadine Citric Amide | CAS No. 1797131-43-1 | | SynZeal [synzeal.com]
- 11. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of Desloratadine Citric Amide Impurity
Executive Summary
Desloratadine is a potent, non-sedating, second-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and chronic urticaria[1]. While highly efficacious, the active pharmaceutical ingredient (API) is susceptible to excipient-driven degradation in specific formulations. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of Desloratadine Citric Amide , a critical process and degradation impurity.
Mechanistic Origins of the Impurity
In pediatric syrups and orally disintegrating tablets, citric acid is frequently employed as a buffering agent and flavor enhancer. Desloratadine contains a highly nucleophilic secondary amine within its piperidine ring. Under specific thermal stress or pH conditions during manufacturing and shelf-life storage, this amine undergoes a condensation reaction with the carboxylic acid moieties of citric acid.
This reaction yields Desloratadine Citric Amide (CAS: 1797131-43-1), characterized by the molecular formula C25H25ClN2O6 and a molecular weight of 484.93 g/mol [2][3]. Regulatory bodies (e.g., ICH Q3B) require rigorous monitoring of such degradation products to ensure patient safety and formulation stability.
Analytical Strategy & Causality (E-E-A-T)
To achieve trace-level quantification of this impurity against a high-concentration API background, LC-MS/MS is deployed[4]. The experimental choices are grounded in the specific physicochemical properties of the analyte:
-
Ionization Causality: Electrospray Ionization in positive mode (ESI+) is selected. Despite the amidation of the piperidine nitrogen, the pyridine nitrogen in the tricyclic core remains basic. It readily accepts a proton in an acidic environment, driving the formation of the [M+H]+ precursor ion at m/z 485.2[5].
-
Chromatographic Causality: A C18 reversed-phase column is utilized with a mobile phase acidified by 0.1% formic acid. This acid serves a dual mechanistic purpose: chromatographically, it suppresses the ionization of residual unendcapped silanols on the stationary phase (preventing severe peak tailing of the basic tricyclic core)[4]; mass spectrometrically, it provides the necessary proton abundance to maximize ESI+ efficiency.
-
Fragmentation Logic: In the collision cell (Q2), the precursor ion (m/z 485.2) undergoes collision-induced dissociation (CID). The weakest structural link is the newly formed amide bond. Cleavage here neutralizes and expels the citric acid moiety (-174 Da), yielding the highly stable protonated desloratadine core at m/z 311.2. At higher collision energies, the piperidine ring fractures, yielding a secondary tricyclic fragment at m/z 259.1[5][6].
Mandatory Visualizations
Fig 1. End-to-end analytical workflow for LC-MS/MS quantification of Desloratadine Citric Amide.
Fig 2. Collision-induced dissociation (CID) fragmentation pathway for Desloratadine Citric Amide.
Quantitative Data & MRM Parameters
Table 1: UHPLC Gradient Conditions Column: C18 (50 mm × 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C
| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
|---|---|---|
| 0.00 | 90% | 10% |
| 1.00 | 90% | 10% |
| 4.00 | 10% | 90% |
| 5.00 | 10% | 90% |
| 5.10 | 90% | 10% |
| 7.00 | 90% | 10% |
Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| Desloratadine Citric Amide | 485.2 | 311.2 | 50 | 25 | Quantifier |
| Desloratadine Citric Amide | 485.2 | 259.1 | 50 | 40 | Qualifier |
| Desloratadine (API) | 311.2 | 259.1 | 50 | 30 | API Monitoring |
| Desloratadine-d5 (IS) | 316.2 | 264.2 | 50 | 30 | Internal Standard |
(Note: Desloratadine-d5 is utilized as the internal standard to correct for matrix effects and variations in extraction recovery[1][5].)
Self-Validating Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Causality: Direct injection of syrup formulations causes severe ion suppression due to high concentrations of sucrose and polar excipients. Liquid-Liquid Extraction (LLE) selectively partitions the lipophilic impurity into an organic phase, leaving polar interferents in the aqueous waste[1].
-
Spiking: Transfer 500 µL of the liquid formulation (or reconstituted tablet solution) into a 2.0 mL polypropylene microcentrifuge tube. Add 50 µL of the Desloratadine-d5 Internal Standard (IS) working solution (100 ng/mL)[1].
-
Basification: Add 100 µL of 0.1 M NaOH to the sample and vortex for 30 seconds. Reasoning: Raising the pH neutralizes the basic nitrogen atoms, driving the analytes into their non-ionized, lipophilic state to maximize organic extraction efficiency[1].
-
Extraction: Add 1.0 mL of Extraction Solvent (Ethyl Acetate:Dichloromethane, 80:20 v/v). Vortex vigorously for 10 minutes[1].
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes at ambient temperature[1].
-
Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of Mobile Phase A:B (50:50 v/v)[1][6].
System Suitability & Self-Validation Steps
A self-validating protocol ensures that every batch of data is mathematically and chemically sound before acceptance:
-
Double-Blank Verification: Inject a sample containing matrix only (no API, no IS). The signal at the retention times of the analyte and IS must be ≤ 5% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.
-
Zero-Standard Verification: Inject a sample containing matrix + IS only. This proves the isotopic purity of the IS and ensures it does not artificially contribute to the impurity's MRM channel.
-
Sensitivity Check: The Signal-to-Noise (S/N) ratio for the Desloratadine Citric Amide peak at the LLOQ must be ≥ 10[4].
-
Matrix Effect Assessment: Compare the peak area of the IS in the extracted samples versus the IS in a neat solvent solution. A deviation of >15% indicates unresolved matrix suppression, requiring further sample dilution.
References[4] Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMu3QR23OkEucntp1uJIs4Kn5v5GYH4hhw1d4gnTUgh95jwg81uIbT1DoHfLyB9y1NwRzkTTG6FWCzmCN7MUWR0EtxzKt-Q-WhJcNnUiscyPRwV5R1rQk7yvKcV9wghl4CoYGZVzc0EdzklQ==[1] Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Desloratadine-d5. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2SAxyVGjCAiWsA-KCln5S-OLqTRuQiIrGnVRbLtykcZiWFyryzAowyiE4Myz0hTl3Ri81bVJ2Yps_2DKWLYtejOmxzZjP44DW7gcQcp6OGllx0O5jKFAyzMA0tyVBEMofkbjOV5oRQA6oWlGFSLnEBsQG1oDkN6QNEKmw5pSs_l0ZkeKR3_xptYoAcmN1DIKh2q-d_2ChLPBB-yTWrdrDExG6HZbyRrRJ7M0apqcRvfdbzS1UqYtSLg==[6] Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian/Agilent via Amazonaws.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbJoJ-oAZnEXXv4xZ7XVfpkJDNmJTQ99HL7Y9JmFCj9n6YhaxII8g7AaJrI_KTp66Sil-yfLdJgeK25_4iWCtaNanjwJC2nigaevS5zR7vCSBiyF6Xx5Sk-tnvcV6SJ0YFVgdEBZFdrW6Ug9DNbSDGeLzkAL0N2HBJ8WH2B4iS0PDz2vpIMwj3tjuF3-q1FSdKkxYY9zgVqeDX59DQYEKUyGH0z_Fo3CLkXC5AUCxKNvgnstYO-FxQX5ZcLIoeU05DpvNi[2] Desloratadine-impurities. Pharmaffiliates.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR-ADeOeJSeNT5JZ-IwPD1vhv85MCninZh-aiFwzgRySC-SHAMHfr_OQdS2cscyrJPKHJpO8Qr3a-72YeYtk5Dsmz7gUJPVQIDqsGnIwfRda7B_QRMmt-UGD2busFJPxrguDHnIodUX4VhoFiaXwbf2OWdChOFlgRqFahnWMeN[3] Desloratadine Citric Amide. SRIRAMCHEM.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3rrj_gGM3uAgrDP4JTFtRqDz3_PO8_CXt5ggXE3h7gE-NTvekRZwwrAFtIZKniDoFaAbG3fobUZxDul2C0s49osTsrT2m6hyslUNPv2zsrUA-EEg1u_9R1R-aOX9Y-wrSwQ8-Ppqjo41pl6mqmA0Ji45EQ==[5] Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs9759F5n1yIdiDtYeDldJCsJygomh2HzsTNBogDIdf6bqYubZv4bE1WeYBU9eLu8h37AxmNFeDUZcBFIMw48hTXQER0Q0G_RwU75eiGTvxPeHF5-JAGXdfGiFiP5yYEKTEtL7JfV-GO4Tp2YqGN0lqshYzWW3SZGIidFknnCjfoTeSczUBzecG9-3s6mwLSPZh0KaFMrq9TAQPEulLI-OsuATN0P5qNBBRH2FL-gwwLn5GaGuoMQrwXbWfoq7N7jLAWay64efu_lRrnAbTTfTBCdX3LOzGQ==
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Desloratadine Citric Amide - SRIRAMCHEM [sriramchem.com]
- 4. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: Advanced Sample Preparation and LC-MS/MS Protocols for the Extraction of Desloratadine Amide Impurities
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
Desloratadine is a potent, non-sedating H1-receptor antagonist widely used in anti-allergy therapeutics. Structurally, it is characterized by a tricyclic core and a piperidine ring containing a highly reactive secondary amine (pKa ~9.7).
During formulation and prolonged storage (e.g., 40°C / 75% RH), this secondary amine is highly susceptible to nucleophilic attack by reactive carbonyls present in excipients (such as formic acid traces in polyethylene glycols or reducing sugars in starch). This interaction leads to the formation of amide degradation products, most notably N-formyl desloratadine (CAS 117810-61-4).
As documented in pharmaceutical stability studies, the accumulation of this specific amide impurity at levels as low as >0.5% is directly correlated with severe physical degradation, causing the solid dosage forms to turn a distinct pink color (). Furthermore, interactions with polysaccharide impurities can generate complex novel degradants that compromise drug efficacy and safety ().
Fig 1: Chemical pathway of Desloratadine formylation leading to physical degradation.
Experimental Rationale: The Causality of Extraction
Extracting a trace impurity (<0.1%) from a matrix containing a massive excess of the Active Pharmaceutical Ingredient (API) is a profound analytical challenge. Standard reversed-phase extraction often fails due to co-elution and subsequent ion suppression in the mass spectrometer.
The Solution: We exploit the fundamental acid-base chemistry of the molecules.
-
Desloratadine contains a basic secondary amine that becomes fully protonated (cationic) at an acidic pH.
-
N-formyl desloratadine , however, is an amide. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering the molecule neutral and non-basic across standard pH ranges.
By utilizing a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) sorbent, we create an orthogonal separation environment. At pH 3.0, the protonated API binds aggressively to the sulfonic acid groups of the sorbent via ionic interactions. The neutral amide impurity only interacts via weak hydrophobic forces, allowing us to selectively wash it off with a 100% organic solvent while the API remains locked on the column.
Step-by-Step Protocol: MCX Solid Phase Extraction
Reagents & Materials
-
Sorbent: Mixed-Mode Cation Exchange (MCX) Cartridges (30 mg / 1 mL).
-
Sample Diluent: 2% Formic Acid in LC-MS grade Water (pH ~2.5).
-
Wash Solvent 1: 2% Formic Acid in Water.
-
Wash Solvent 2 (Target Elution): 100% Methanol (LC-MS grade).
-
Internal Standard (IS): N-Formyl Desloratadine-d4.
The Self-Validating Extraction Workflow
To ensure trustworthiness, this protocol incorporates a Self-Validation Checkpoint . If the MCX sorbent capacity is exceeded, the API will bleed into the impurity fraction, causing severe matrix effects. We monitor this continuously during LC-MS/MS analysis.
-
Sample Preparation: Crush and homogenize 10 tablets. Weigh an amount equivalent to 5 mg of Desloratadine. Dissolve in 10 mL of the Sample Diluent. Sonicate for 15 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Spiking: Transfer 1 mL of the supernatant to a clean tube and spike with 10 µL of the IS (100 ng/mL).
-
Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid through the MCX cartridge. Causality: This activates the hydrophobic carbon chains and prepares the ionic exchange sites.
-
Loading: Load the 1 mL acidified sample onto the cartridge at a flow rate of 1 drop/second.
-
Aqueous Wash: Wash with 1 mL of 2% Formic Acid to remove highly polar excipients (sugars, salts).
-
Target Elution (The Amide Fraction): Elute with 1.5 mL of 100% Methanol and collect in an autosampler vial. Causality: The methanol disrupts the hydrophobic bonds holding the neutral N-formyl impurity, eluting it cleanly. The basic API remains ionically bound to the sorbent.
-
API Elution (Optional/Discard): Elute the remaining API with 5% NH₄OH in Methanol.
Fig 2: Mixed-Mode Cation Exchange (MCX) separation logic for amide impurity extraction.
LC-MS/MS Analytical Conditions
Because amides lack the strong chromophores required for low-level UV detection, Triple Quadrupole Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is mandatory for trace quantification.
Table 1: Chromatographic Gradient Conditions
Column: C18 (50 mm × 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C
| Time (min) | Mobile Phase A (Water + 0.1% FA) | Mobile Phase B (Acetonitrile + 0.1% FA) | Elution Logic |
| 0.0 | 95% | 5% | Focuses analytes at the column head. |
| 1.0 | 95% | 5% | Washes residual polar matrix components. |
| 4.0 | 10% | 90% | Ramps organic to elute the hydrophobic amide. |
| 5.5 | 10% | 90% | Column wash. |
| 5.6 | 95% | 5% | Re-equilibration. |
| 8.0 | 95% | 5% | End of run. |
Table 2: MRM Transitions & Mass Spectrometry Parameters
Ionization: ESI Positive Mode | Capillary Voltage: 3.5 kV
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Role / Checkpoint |
| N-Formyl Desloratadine | 339.1 | 259.1 | 25 | Target Impurity |
| N-Formyl Desloratadine-d4 | 343.1 | 259.1 | 25 | Internal Standard |
| Desloratadine (API) | 311.1 | 259.1 | 22 | Self-Validation Checkpoint * |
*If the API transition (311.1 → 259.1) exhibits a peak area exceeding 1% of the nominal API load in the Methanol wash fraction, the SPE cartridge was overloaded. The batch must be invalidated to prevent false-negative quantification due to MS ion suppression.
Method Performance & Data Presentation
When executed correctly, the orthogonal SPE method eliminates >99.9% of the API matrix, resulting in exceptional recovery and precision for the amide impurity.
Table 3: System Suitability and Validation Summary
| Parameter | N-Formyl Desloratadine Performance | Regulatory Acceptance Criteria (ICH Q2) |
| Limit of Detection (LOD) | 0.5 ng/mL | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.5 ng/mL | S/N Ratio ≥ 10 |
| Linearity (R²) | 0.9992 (Range: 1.5 – 100 ng/mL) | R² ≥ 0.995 |
| Absolute Recovery (SPE) | 92.4% ± 3.1% | 80% – 120% |
| Method Precision (%RSD) | 2.8% (n=6 at 10 ng/mL) | ≤ 5.0% |
References
- Title: Stable oral composition containing desloratadine (Patent WO2005065047A2)
-
Title: A compatibility study of a secondary amine active pharmaceutical ingredient with starch: identification of a novel degradant formed between desloratadine and a starch impurity using LC-MS(n) and NMR spectroscopy Source: PubMed (Journal of Pharmaceutical Sciences) URL: [Link]
Application Note: Chromatographic Separation of Desloratadine and Its Citric Acid Amide Impurity
Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Methodology: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Executive Summary & Chemical Context
Desloratadine is a potent, non-sedating H1-receptor antagonist widely utilized in anti-allergy therapeutics[1]. In solid oral dosage forms and liquid solutions, it is frequently formulated with organic acids—such as citric acid—to optimize micro-environmental pH, dissolution rates, and overall stability. However, drug-excipient compatibility remains a critical hurdle in formulation development.
Under accelerated stability conditions (e.g., elevated heat and humidity), the highly reactive secondary amine of desloratadine can undergo a nucleophilic acyl substitution with the carboxylic acid groups of citric acid[2]. This drug-excipient interaction yields a specific degradation product: Desloratadine Citrate Amide (CAS: 1797131-43-1)[3]. As a Senior Application Scientist, I have designed this protocol not merely to list steps, but to provide a self-validating analytical framework that exploits the distinct physicochemical properties of these molecules to achieve baseline chromatographic resolution.
Caption: Pathway of drug-excipient interaction forming Desloratadine Citrate Amide.
Analytical Strategy & Causality
To achieve a robust separation, we must analyze the structural differences between the parent API and the impurity. Desloratadine is highly hydrophobic due to its tricyclic benzocycloheptapyridine core. The Desloratadine Citrate Amide impurity retains this bulky core but incorporates the highly polar citrate moiety, which contains residual ionizable carboxylic acid and hydroxyl groups.
Causality of Elution Order: In a Reversed-Phase (RP) system, retention is driven by hydrophobicity. The addition of the polar citrate group significantly decreases the overall lipophilicity of the molecule. Consequently, the citric amide impurity will elute earlier than the parent desloratadine.
Causality of pH Selection: Desloratadine exhibits two pKa values (4.41 and 9.97)[1]. If the mobile phase pH is near 4.41, the molecule will exist in a state of partial ionization, leading to severe peak tailing and retention time drift. By buffering the aqueous mobile phase strictly to pH 3.5 , we ensure the secondary amine is fully protonated (cationic) and the residual carboxylic acids on the citric amide are partially protonated[1][4]. This "pH lock" is the cornerstone of the method's reproducibility.
Caption: Step-by-step analytical workflow for HPLC separation and quantification.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.
Phase 1: Reagent & Mobile Phase Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade Milli-Q water to create a 0.025 M solution.
-
pH Adjustment: Titrate the buffer with dilute orthophosphoric acid until the pH reaches exactly 3.50 ± 0.05[1]. Filter through a 0.45 µm membrane filter and degas via ultrasonication.
-
Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Phase 2: Standard & Sample Extraction
-
System Suitability Standard: Accurately weigh 10 mg of Desloratadine API and 1 mg of Desloratadine Citrate Amide reference standard[3]. Transfer to a 100 mL volumetric flask, dissolve completely in 50 mL of diluent using sonication, and make up to volume.
-
Formulation Sample Preparation: Crush 10 tablets to a fine powder. Weigh an amount equivalent to 5 mg of desloratadine into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 20 minutes to fully extract the API and any trapped excipient-adducts. Make up to volume, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions & Data Presentation
The separation is executed using a gradient elution profile to ensure the polar impurity elutes sharply while providing enough solvent strength to wash out the highly retained hydrophobic parent drug.
Table 1: Optimized HPLC Parameters
| Parameter | Specification / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (Heavily end-capped to mask active silanols) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C (Reduces mobile phase viscosity, improving mass transfer) |
| Detection Wavelength | UV at 245 nm (Optimal absorbance for the tricyclic ring)[4] |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (Buffer pH 3.5) % | Mobile Phase B (Acetonitrile) % |
| 0.0 | 80 | 20 |
| 15.0 | 40 | 60 |
| 22.0 | 40 | 60 |
| 23.0 | 80 | 20 |
| 30.0 | 80 | 20 |
Table 3: Quantitative Separation Data
| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (Tf) |
| Desloratadine Citrate Amide | 8.4 | 0.62 | N/A | 1.1 |
| Desloratadine | 13.5 | 1.00 | 5.8 | 1.2 |
System Validation & Troubleshooting
A high-integrity analytical method must validate itself prior to generating reportable data. The following decision tree dictates the System Suitability Testing (SST) logic.
Caption: Self-validating decision tree for system suitability testing (SST).
Troubleshooting Causality:
-
Failure Mode 1: Resolution (Rs) < 2.0.
-
Root Cause: A micro-shift in mobile phase pH. If the pH rises above 3.8, the ionization state of the citric amide alters, causing its retention time to drift closer to the parent peak.
-
Action: Re-calibrate the pH meter and prepare fresh Buffer A.
-
-
Failure Mode 2: Desloratadine Tailing Factor (Tf) > 1.5.
-
Root Cause: Secondary interactions. The protonated secondary amine of desloratadine is interacting with un-endcapped, ionized silanols (Si-O⁻) on the stationary phase.
-
Action: Ensure the use of a highly end-capped C18 column. Alternatively, increase the buffer concentration slightly to increase ionic strength and mask the silanol activity.
-
Sources
Synthesis and Characterization of Desloratadine Citric Amide Reference Standard
Application Note & Protocol
Introduction & Scientific Context
Desloratadine is a potent, second-generation, non-sedating H1-receptor antagonist widely prescribed for the management of allergic rhinitis. In both solid oral dosage forms and liquid formulations, organic acids such as citric acid are frequently incorporated as buffers, stabilizers, or taste-masking agents. However, the secondary amine within the piperidine ring of desloratadine is highly nucleophilic. Under environmental stress (e.g., elevated temperature and humidity during shelf-life), this amine readily undergoes drug-excipient interactions [1].
The condensation of desloratadine with citric acid yields Desloratadine Citric Amide (CAS: 1797131-43-1), a well-documented degradation impurity [2]. According to ICH Q3A(R2) and Q3B(R2) regulatory guidelines, degradation products exceeding qualification thresholds must be definitively identified, synthesized, and monitored. This application note details a highly regioselective, self-validating synthetic protocol for the preparation of the Desloratadine Citric Amide reference standard, ensuring high purity (>98%) for routine quality control and analytical method validation.
Fig 1: Mechanism of drug-excipient interaction leading to the amide impurity.
Mechanistic Pathway & Causality
Citric acid possesses three carboxylic acid groups: two equivalent terminal primary carboxyls and one sterically hindered central tertiary carboxyl group. Direct thermal condensation with desloratadine yields an intractable mixture of mono-, di-, and tri-amides. To achieve regioselective mono-amidation exclusively at the terminal carboxyl group, we employ a kinetically controlled carbodiimide coupling strategy using EDC·HCl and HOBt.
-
Causality of Reagent Choice: EDC·HCl activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is prone to rearrangement into an inactive N-acylurea, HOBt is added to rapidly trap the activated carboxylate, forming a highly reactive but hydrolysis-resistant O-benzotriazole active ester.
-
Regioselectivity: The steric bulk of the central hydroxyl and carboxyl cluster on citric acid kinetically disfavors activation at the C3 position. By maintaining a stoichiometric excess of citric acid and performing the activation at 0 °C, the terminal carboxyl group (C1/C5) is preferentially activated and subsequently attacked by the secondary amine of desloratadine.
Fig 2: Synthetic workflow and kinetic activation pathway for Desloratadine Citric Amide.
Materials and Reagents
The following stoichiometric ratios are optimized to suppress bis-amide formation while maximizing the yield of the target mono-amide.
| Reagent | MW ( g/mol ) | Equivalents | Function |
| Desloratadine (Free Base) | 310.82 | 1.0 | API / Nucleophile |
| Citric Acid (Anhydrous) | 192.12 | 3.0 | Excipient / Electrophile |
| EDC·HCl | 191.70 | 1.2 | Coupling Agent |
| HOBt | 135.13 | 1.2 | Additive / Activator |
| DIPEA | 129.24 | 2.5 | Base / Acid Scavenger |
| DMF (Anhydrous) | 73.09 | N/A | Solvent |
Experimental Protocol
Step 1: Regioselective Activation of Citric Acid
-
Dissolve anhydrous citric acid (3.0 eq) in anhydrous DMF (10 volumes relative to API weight) under an inert nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: Low temperature minimizes the formation of the thermodynamically favored internal citric anhydride and prevents over-activation of multiple carboxyl groups.
-
-
Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the HOBt-active ester.
Step 2: Nucleophilic Coupling
-
In a separate vial, dissolve Desloratadine free base (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in a minimal amount of anhydrous DMF.
-
Rationale: DIPEA ensures the secondary amine remains unprotonated and highly nucleophilic, counteracting any acidic microenvironments.
-
-
Add the desloratadine solution dropwise to the activated citric acid mixture at 0 °C.
-
Allow the reaction to gradually warm to room temperature (20–25 °C) and stir for 12 hours. Monitor the reaction progression via LC-MS.
Step 3: Quenching and Liquid-Liquid Extraction
-
Quench the reaction by pouring the mixture into 50 volumes of ice-cold ultra-pure water.
-
Adjust the pH of the aqueous mixture to ~4.5 using 1M HCl.
-
Rationale: Desloratadine citric amide contains two free carboxylic acid groups. A pH of 4.5 ensures the product is partially protonated, facilitating organic extraction, while keeping unreacted desloratadine (pKa ~9.7) partitioned in the aqueous layer as a water-soluble salt.
-
-
Extract the aqueous phase with Ethyl Acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Preparative HPLC Purification
-
Purify the crude residue using reverse-phase preparative HPLC (C18 column, 5 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 30 minutes.
-
-
Pool the pure fractions containing the target mass and lyophilize to obtain Desloratadine Citric Amide as a white solid.
Analytical Characterization & Self-Validation
To ensure the synthesized standard is self-validating and fit for regulatory submissions, structural elucidation must confirm the exact site of amidation and the absence of isomeric impurities [3].
| Analytical Technique | Expected Result / Specification | Validation Purpose |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for C25H26ClN2O6: 485.1474, found: 485.1470. | Confirms exact molecular weight and elemental composition. |
| 1H NMR (500 MHz, DMSO-d6) | Citric acid CH₂ protons appear as an AB quartet around 2.6–2.9 ppm. Piperidine protons shifted downfield. | Confirms covalent linkage and integration ratios (1:1 API to Citrate). |
| 13C NMR (125 MHz, DMSO-d6) | Amide carbonyl ~169 ppm; two free carboxylic acid carbonyls ~173 ppm and ~175 ppm. | Validates mono-amidation (only one amide carbonyl carbon is present). |
| HPLC-UV (254 nm) | > 98.0% peak area purity. Co-elutes exactly with the unknown impurity peak from stressed API. | Confirms utility as a reference standard for routine QC profiling. |
References
Application Note: Optimization of UV Detection Wavelengths for Desloratadine and its Amide Derivatives in HPLC Analysis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Chemical Context
Desloratadine is a non-sedating, long-acting tricyclic antihistamine characterized by its benzo[5,6]cyclohepta[1,2-b]pyridine ring system and a secondary piperidine amine[1]. In pharmaceutical development, the secondary amine is highly nucleophilic and prone to degradation or process-related side reactions. When formulated with reactive excipients like lactose, desloratadine undergoes formyl group transfer or Maillard-type reactions, resulting in the formation of N-formyl desloratadine , a critical amide impurity[2]. Other common amide derivatives include N-acetyl desloratadine and 3-Methoxy-N-methyldesloratadine[3].
The Causality of Chromophore Behavior
The primary chromophore of desloratadine is its highly conjugated tricyclic system. Because amidation occurs at the peripheral piperidine nitrogen, the core extended π -conjugation of the tricyclic system remains unbroken[4]. Consequently, the UV absorption spectra of amide derivatives (such as N-formyl desloratadine) are nearly identical to the parent drug, exhibiting two primary absorption bands: a high-intensity π−π∗ transition band near 240–250 nm , and a lower-intensity n−π∗ transition band near 280–290 nm [1][5].
Understanding this spectral behavior is critical for analytical scientists when developing stability-indicating High-Performance Liquid Chromatography (HPLC) methods.
Wavelength Selection Strategy
Selecting the optimal UV detection wavelength requires balancing sensitivity (Limit of Detection) with specificity (Baseline Stability) .
-
242 nm - 248 nm (High Sensitivity): This range captures the absolute maximum absorbance ( Amax ) of the tricyclic chromophore. It is the preferred wavelength for assaying the active pharmaceutical ingredient (API) and detecting trace-level impurities where maximum signal-to-noise (S/N) is required[1][6].
-
280 nm (High Specificity): While the molar absorptivity at 280 nm is lower, this wavelength is frequently chosen for quantifying N-formyl desloratadine and other amide degradation products in complex formulations[2][5]. The causality behind this choice is baseline stability: at 280 nm, interference from the UV cut-off of mobile phase solvents (e.g., methanol, acetate buffers) and formulation excipients is drastically reduced, preventing baseline drift during gradient elution[2].
Table 1: UV Detection Wavelengths and Methodological Rationale
| Analyte / Derivative | Optimal UV λ | Rationale for Selection |
| Desloratadine (API Assay) | 242 nm | Captures absolute Amax for maximum sensitivity and precise API quantification[6]. |
| Desloratadine (Plasma/Bioanalysis) | 248 nm | High sensitivity required for nanogram-level detection (LOD ~1.97 ng/mL) in biological matrices[1]. |
| N-formyl desloratadine (Impurity) | 280 nm | Provides high specificity; avoids baseline drift from mobile phase and excipient background noise during long gradient runs[2]. |
| 3-Methoxy-N-methyldesloratadine | 254 nm | Standard UV-Vis detection balancing sensitivity with standard fixed-wavelength detector capabilities[3]. |
Workflow Visualization
The following diagram illustrates the logical workflow for sample preparation and dual-wavelength UV detection, ensuring both high sensitivity for the API and high specificity for amide impurities.
Figure 1: Analytical workflow for extraction and dual-wavelength UV detection of desloratadine.
Experimental Protocol: HPLC-UV Method for Amide Impurities
This self-validating protocol is designed to separate desloratadine from its neutral amide derivatives (e.g., N-formyl desloratadine) using a reversed-phase system.
Scientific Rationale for Chromatographic Conditions
Desloratadine is a basic compound (pKa ~9.7). Using a low-pH mobile phase (pH 2.5) ensures the secondary amine is fully protonated. This prevents secondary interactions with free silanols on the C18 stationary phase, which would otherwise cause severe peak tailing. Conversely, amide derivatives like N-formyl desloratadine are neutral at this pH. This drastic difference in ionization state allows for excellent chromatographic resolution between the highly polar protonated API and the more hydrophobic neutral amide impurities[2].
Reagents and Materials
-
Desloratadine Reference Standard
-
N-formyl desloratadine Reference Standard
-
HPLC-grade Methanol and Acetonitrile
-
Potassium dihydrogen phosphate ( KH2PO4 )
-
Orthophosphoric acid (for pH adjustment)
Step-by-Step Methodology
Step 1: Buffer Preparation
-
Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC-grade water[3].
-
Adjust the pH strictly to 2.5 using orthophosphoric acid. Critical Step: Precise pH control is required to maintain the protonation state of the API.
-
Filter the buffer through a 0.45 µm membrane filter and degas via sonication.
Step 2: Mobile Phase Preparation
-
Prepare a mixture of Phosphate buffer (pH 2.5) : Methanol : Acetonitrile in a ratio of 16:3:1 (v/v/v)[2].
-
Degas the mixture thoroughly prior to use to prevent baseline perturbations at lower UV wavelengths.
Step 3: Sample Preparation
-
Weigh accurately an amount of tablet powder equivalent to 5 mg of desloratadine.
-
Transfer to a 50 mL volumetric flask, add 30 mL of mobile phase, and sonicate for 15 minutes to extract the API and impurities.
-
Make up the volume with mobile phase, mix well, and filter through a 0.45 µm PTFE syringe filter (discarding the first 2 mL of filtrate).
Step 4: Chromatographic Execution
-
Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size)[2][3].
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL to 40 µL (depending on required LOD).
-
Detection: Set the Photodiode Array (PDA) or dual-wavelength UV detector to 242 nm (for API assay) and 280 nm (for N-formyl desloratadine quantification)[2][6].
System Suitability and Data Validation
To ensure the system is self-validating, inject a system suitability solution containing both Desloratadine and N-formyl desloratadine prior to sample analysis. The system must meet the parameters outlined in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( Rs ) | >2.0 | Ensures complete baseline separation between the highly polar API and the neutral amide derivative. |
| Tailing Factor ( Tf ) | ≤1.5 | Confirms that silanol interactions are successfully suppressed by the pH 2.5 buffer. |
| % RSD of Peak Area | ≤2.0% (n=6) | Validates injection precision and autosampler reproducibility. |
| Theoretical Plates ( N ) | >5000 | Verifies column efficiency and packing integrity[6]. |
References
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxy-N-methyldesloratadine. Benchchem.
- ChesterRep. Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite desloratadine in human plasma. OpenRepository.
- Google Patents. US20070004671A1 - Stable desloratadine compositions (N-formyl desloratadine impurity analysis). Google Patents.
- Research Journal of Pharmacy and Technology (RJPT). Analytical Method Development and Validation of Desloratadine Tablet. RJPT Online.
- Journal of Chemical and Pharmaceutical Sciences. New UV spectrophotometric method for the determination of desloratadine in bulk and tablet dosage forms. JCHPS.
- Benchchem. Desloratadine Impurity 7 (RUO) - UV Spectrum Characteristics. Benchchem.
Sources
Advanced Mobile Phase Selection for Desloratadine Impurity Profiling: A Mechanistic and Practical Guide
Introduction and Chromatographic Challenges
Desloratadine is a potent, non-sedating tricyclic H1-receptor antagonist and the major active metabolite of loratadine. In pharmaceutical development, rigorous impurity profiling of desloratadine is mandatory to ensure safety and efficacy. However, quantifying its related substances—such as N-formyl desloratadine, 3-hydroxydesloratadine, and unreacted loratadine—presents a significant chromatographic challenge.
The primary hurdle lies in the physicochemical nature of the active pharmaceutical ingredient (API). Desloratadine possesses two basic nitrogen centers: a pyridine nitrogen with a pKa of ~4.41, and a secondary aliphatic piperidine nitrogen with a highly basic pKa of ~9.97[1][2]. At standard reversed-phase HPLC pH ranges (pH 4.0–8.0), the piperidine nitrogen is fully protonated. This cationic state triggers aggressive secondary ion-exchange interactions with ionized, unendcapped residual silanols ( SiO− ) on traditional silica stationary phases.
The Causality of Peak Tailing: If mobile phase chemistry is not meticulously controlled, this secondary electrostatic binding causes severe peak tailing (T > 2.0), band broadening, and co-elution with closely migrating degradation products. Therefore, selecting the correct mobile phase buffer, pH, and modifiers is not merely a matter of retention time adjustment, but a fundamental requirement to suppress secondary interactions and achieve baseline resolution[3].
Strategic Mobile Phase Selection
To mitigate silanol interactions and achieve a self-validating, robust separation, analytical scientists typically employ one of three mechanistic strategies.
Decision tree for mobile phase selection based on desloratadine's physicochemical properties.
Strategy A: Low pH with Amine Modifiers (The Gold Standard)
Lowering the mobile phase pH to ~3.0 using orthophosphoric acid ensures that the majority of residual silanols (typical pKa 3.5–4.5) are protonated and neutralized. However, highly acidic isolated silanols may remain active. To counteract this, a sacrificial amine modifier like Triethylamine (TEA) is introduced.
-
Mechanistic Insight: TEA is a small, sterically unhindered aliphatic amine. When added to the mobile phase at high concentrations (e.g., 0.07 M), it aggressively competes with desloratadine for any remaining active silanol sites. By saturating the stationary phase defects, TEA forces the desloratadine molecules to partition purely based on hydrophobic interactions with the C8/C18 ligands, drastically sharpening the peak[3].
Strategy B: High pH Deprotonation
By raising the pH above the pKa of the piperidine nitrogen (e.g., pH > 10.5 using ammonium hydroxide or borate buffers), desloratadine is deprotonated into its neutral free-base form. This completely abolishes ionic interactions.
-
Mechanistic Insight: While highly effective for peak shape, traditional silica dissolves rapidly above pH 8.0. This strategy mandates the use of specialized Ethylene Bridged Hybrid (BEH) silica columns designed to withstand extreme alkalinity[3].
Strategy C: Micellar Liquid Chromatography (MLC)
Utilizing an anionic surfactant like Sodium Dodecyl Sulfate (SDS) above its critical micelle concentration.
-
Mechanistic Insight: SDS monomers coat the stationary phase, creating a negatively charged surface. The protonated desloratadine binds via controlled electrostatic attraction rather than unpredictable silanol interactions. This method is highly specific but requires complex equilibration[2].
The Impurity Profiling Landscape
A robust method must separate the API from a complex matrix of process impurities and degradants. The table below summarizes the critical related substances that must be resolved during method validation.
Table 1: Key Desloratadine and Related Impurities
| Compound Name | Pharmacopeial Designation | Structural / Chemical Characteristics |
| Desloratadine | API | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| Loratadine | USP Loratadine Related Cmpd A / EP Impurity D | Parent prodrug; contains a bulky carboethoxy group on the piperidine nitrogen. |
| Desloratadine Related Compound A | USP Desloratadine Related Cmpd A | The 8-Bromo analog of desloratadine (halogen substitution). |
| Desloratadine Related Compound B | USP Desloratadine Related Cmpd B | Contains a tetrahydropyridine ring instead of a fully saturated piperidine ring. |
| N-Formyl Desloratadine | USP Desloratadine Related Cmpd F | Formyl group attached directly to the piperidine nitrogen, altering basicity[]. |
| 3-Hydroxy Desloratadine | Active Metabolite / Degradant | Hydroxylation at the 3-position of the tricyclic ring system. |
Self-Validating Experimental Protocol: Low-pH Stability-Indicating Method
The following protocol details a highly reproducible, stability-indicating RP-UHPLC method utilizing the Low-pH + TEA strategy, proven to reduce the tailing factor to < 1.2 and resolve all major degradants[3].
Step-by-step workflow for the preparation and execution of the low-pH impurity profiling method.
Step 1: Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve 6.80 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water to create a 0.05 M solution. Add 9.75 mL of Triethylamine (TEA) to achieve a 0.07 M concentration.
-
pH Adjustment: Slowly titrate the buffer with dilute orthophosphoric acid ( H3PO4 ) under continuous stirring until the pH reaches exactly 3.0 ± 0.05. Filter through a 0.22 µm membrane.
-
Organic Modifier (Solvent B): Prepare a mixture of Acetonitrile, Methanol, and Water in a 50:25:25 (v/v/v) ratio.
Step 2: Chromatographic Conditions
-
Column: Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm) or equivalent end-capped C8/C18 column.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).
-
Flow Rate: 0.3 - 0.5 mL/min (optimized for UHPLC backpressures).
-
Detection: UV at 272 nm.
-
Elution Mode: Gradient elution starting at 80% Solvent A, ramping to 40% Solvent A over the run time to elute late-retaining impurities like Loratadine.
Step 3: System Suitability Testing (SST) - The Self-Validation Mechanism
Before analyzing unknown samples, the system must prove its resolving power and inertness. Inject a standard solution containing 50 µg/mL Desloratadine and 10 µg/mL Loratadine. The run is only valid if the following quantitative parameters are met:
Table 2: Required System Suitability Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor (T) | ≤1.5 (Target < 1.2) | Confirms TEA has successfully masked active silanols[3]. |
| Theoretical Plates (N) | ≥5000 | Ensures column bed integrity and optimal linear velocity. |
| Resolution ( Rs ) | ≥2.0 | Guarantees baseline separation between Desloratadine and adjacent impurities. |
| Injection Precision | %RSD ≤2.0% (n=5) | Validates autosampler accuracy and method reproducibility. |
Step 4: Sample Preparation and Analysis
-
Accurately weigh the equivalent of 5 mg of Desloratadine from the homogenized pharmaceutical dosage form.
-
Transfer to a 50 mL volumetric flask, add 30 mL of mobile phase diluent, and sonicate for 15 minutes to extract the API and impurities.
-
Make up to the mark with diluent, centrifuge at 8000 rpm for 10 minutes, and filter the supernatant through a 0.45 µm Nylon syringe filter.
-
Inject 20 µL into the UHPLC system.
Conclusion
The successful impurity profiling of basic compounds like desloratadine hinges entirely on understanding the causality of stationary phase interactions. By leveraging a low-pH phosphate buffer paired with a triethylamine modifier, analysts can systematically neutralize silanol activity, transforming broad, tailing peaks into sharp, quantifiable signals suitable for rigorous regulatory submissions.
References
- Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite desloratadine in human plasma.OpenRepository.
- Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection.PMC (PubMed Central).
- A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations.PMC (PubMed Central).
- CAS 117810-61-4 (Desloratadine USP Related Compound F).BOC Sciences.
- Desloratadine Related Compound B Pharmaceutical Secondary Standard.Sigma-Aldrich.
Sources
- 1. DSpace [chesterrep.openrepository.com]
- 2. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Isolation and Characterization of Desloratadine Citric Amide from Pharmaceutical Formulations
Executive Summary
The identification, isolation, and structural elucidation of degradation products are critical phases in the drug development lifecycle. Desloratadine, a non-sedating H1-receptor antagonist, is highly susceptible to degradation when formulated with acidic excipients. This application note provides an authoritative, mechanistically grounded guide to isolating Desloratadine Citric Amide (CAS: 1797131-43-1)—a major degradation impurity—from complex syrup and orally disintegrating tablet (ODT) formulations. By exploiting the fundamental pKa shifts that occur during the degradation reaction, this guide outlines a self-validating workflow utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) and Preparative HPLC.
Mechanistic Background: The Degradation Pathway
Desloratadine is a tricyclic antihistamine characterized by a secondary amine within its piperidine ring. In liquid formulations (such as syrups) and taste-masked ODTs, citric acid is frequently employed as a buffering agent, flavor enhancer, or complexing agent .
Under accelerated stability conditions (e.g., 40°C and 75% Relative Humidity), the secondary amine of desloratadine acts as a nucleophile, attacking the carboxylic acid groups of citric acid. This condensation reaction results in the formation of an amide bond, yielding Desloratadine Citric Amide .
Fig 1. Mechanism of Desloratadine Citric Amide formation in acidic formulations.
The Extraction Conundrum: Causality Behind the Method
Standard Liquid-Liquid Extraction (LLE) protocols frequently fail to isolate Desloratadine Citric Amide with high recovery or purity. To understand why, one must analyze the physicochemical transformation of the molecule:
-
Loss of Basicity : The highly basic piperidine nitrogen (pKa ~9.7) in the parent drug is consumed to form the amide bond. The impurity's only remaining basic center is the weak pyridine nitrogen (pKa ~4.2).
-
Gain of Acidity : The citric acid moiety contributes two unreacted carboxylic acid groups to the new molecule, introducing strong anionic character at neutral to basic pH.
Table 1: Physicochemical Profile Comparison
| Property | Desloratadine (API) | Desloratadine Citric Amide (Impurity) |
| CAS Number | 100643-71-8 | 1797131-43-1 |
| Molecular Formula | C19H19ClN2 | C25H25ClN2O6 |
| Molecular Weight | 310.82 g/mol | 484.93 g/mol |
| Ionizable Groups | Piperidine (pKa ~9.7), Pyridine (pKa ~4.2) | Pyridine (pKa ~4.2), 2x Carboxylic Acids (pKa ~3-5) |
| Net Charge at pH 8 | +1 (Cationic) | -2 (Anionic) |
| Hydrophobicity (LogP) | ~3.2 | < 1.0 (Highly polar, water-soluble) |
Because the impurity is highly polar and amphoteric, it resists partitioning into organic solvents during LLE. The Solution: We must exploit the newly acquired carboxylic acid groups. By adjusting the sample matrix to pH 8, the impurity becomes entirely deprotonated (anionic), while the parent drug remains neutral/cationic. A Mixed-Mode Strong Anion Exchange (MAX) SPE cartridge will selectively trap the anionic impurity, allowing the massive excess of parent drug to wash through.
Experimental Workflows & Protocols
Fig 2. Step-by-step isolation workflow utilizing MAX SPE and Preparative HPLC.
Protocol 1: Forced Degradation & Matrix Preparation
Objective: Enrich the concentration of the impurity within the formulation matrix prior to extraction.
-
Incubation : Transfer 100 mL of the desloratadine/citric acid syrup formulation into an amber glass bottle. Incubate in a stability chamber at 40°C ± 2°C and 75% ± 5% RH for 14 to 28 days to force the amidation reaction .
-
Excipient Precipitation : Transfer 10 mL of the degraded syrup to a 50 mL centrifuge tube. Add 30 mL of cold Acetonitrile (4°C) to precipitate high-molecular-weight excipients (e.g., cellulose derivatives, gums).
-
Centrifugation : Centrifuge at 10,000 rpm for 15 minutes. Decant the supernatant.
-
Solvent Evaporation : Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 35°C until the aqueous layer remains.
-
pH Adjustment : Dilute the aqueous remainder to 20 mL with LC-MS grade water. Adjust the pH to 8.0 ± 0.2 using 0.1 M Ammonium Hydroxide. Causality: At pH 8, the carboxylic acids of the impurity are ionized (-COO⁻), priming them for anion exchange.
Protocol 2: Primary Enrichment via MAX SPE (Self-Validating)
Objective: Selectively isolate the anionic impurity from the cationic parent drug.
-
Conditioning : Pass 5 mL of Methanol through a 500 mg MAX SPE cartridge, followed by 5 mL of Water (pH 8.0). Do not let the sorbent dry.
-
Loading : Load the 20 mL pH-adjusted sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous) : Wash with 5 mL of 5% Ammonium Hydroxide in Water to remove polar neutral excipients (e.g., sugars, propylene glycol).
-
Wash 2 (Organic) : Wash with 5 mL of 5% Ammonium Hydroxide in Methanol.
-
Self-Validation Step: Collect this fraction and analyze via rapid LC-UV. It should contain >95% of the unreacted parent Desloratadine (which does not bind to the anion resin) and 0% of the target impurity.
-
-
Elution : Elute the target impurity using 5 mL of 2% Formic Acid in Methanol.
-
Causality: The formic acid drops the pH below the pKa of the impurity's carboxylic acid groups, neutralizing them and breaking the ionic interaction with the MAX sorbent.
-
-
Concentration : Evaporate the eluate to dryness and reconstitute in 1 mL of Initial Mobile Phase (Table 2).
Protocol 3: Isolation via Preparative HPLC
Objective: Achieve >98% purity of Desloratadine Citric Amide for downstream NMR/MS characterization. Inject the reconstituted SPE eluate onto a Preparative HPLC system equipped with a Diode Array Detector (DAD) set to 278 nm.
Table 2: Preparative HPLC Gradient Method Column: C18 Prep Column (250 mm × 21.2 mm, 5 µm)
| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95% | 5% | 20.0 |
| 5.0 | 95% | 5% | 20.0 |
| 25.0 | 40% | 60% | 20.0 |
| 26.0 | 5% | 95% | 20.0 |
| 30.0 | 5% | 95% | 20.0 |
| 31.0 | 95% | 5% | 20.0 |
Fraction Collection: The impurity typically elutes earlier than the parent drug due to its higher polarity. Collect the peak corresponding to the impurity, pool the fractions, lyophilize to remove water and formic acid, and store at -20°C.
Conclusion
Isolating formulation-derived impurities requires a deep understanding of the chemical reactions occurring within the drug matrix. By recognizing that the amidation of desloratadine by citric acid fundamentally shifts the molecule from a strong base to an amphoteric zwitterion, scientists can abandon inefficient LLE techniques in favor of highly selective Mixed-Mode Strong Anion Exchange (MAX) SPE. This targeted approach ensures high recovery, reduces preparative HPLC burden, and accelerates the structural elucidation phase of drug stability profiling.
References
Application Note: NMR Characterization Protocols for Desloratadine Citric Amide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) & Excipient Compatibility
Introduction & Mechanistic Rationale
Desloratadine is a potent, long-acting tricyclic H1-receptor antagonist. Structurally, it is characterized by a piperidine ring containing a highly nucleophilic secondary amine. While this secondary amine is fundamental to its pharmacodynamic efficacy, it inherently increases the molecule's susceptibility to electrophilic attack and drug-excipient interactions during formulation, processing, and long-term storage[1].
Citric acid is ubiquitously employed in pharmaceutical formulations as a pH modifier, buffer, or flavor enhancer. Under accelerated stability conditions (e.g., elevated temperature and humidity), the secondary amine of desloratadine can undergo a nucleophilic condensation reaction with one of the carboxylic acid moieties of citric acid. This interaction yields a stable, covalent degradant: Desloratadine Citric Amide (Molecular Formula: C25H25ClN2O6 , MW: 484.93 g/mol )[2]. Similar amide-forming interactions between citric acid and amine-containing APIs have been well-documented, underscoring the need for rigorous structural elucidation to ensure formulation safety[3].
Fig 1: Nucleophilic condensation pathway between Desloratadine and Citric Acid.
Experimental Protocol: A Self-Validating Workflow
To establish a self-validating analytical system, the protocol relies on orthogonal 1D and 2D NMR techniques. The goal is not merely to observe signals, but to unambiguously prove the covalent linkage between the API and the excipient.
Step 1: Sample Preparation
-
Purity Verification: Ensure the isolated impurity is >98% pure via HPLC-UV prior to NMR analysis. Co-eluting species can introduce overlapping spin systems that confound 2D interpretation.
-
Solvent Selection (Causality): Dissolve 15–20 mg of the lyophilized impurity in 0.6 mL of DMSO-d6 (100.0 atom % D).
-
Why DMSO-d6? Unlike protic solvents (e.g., CD3OD ), aprotic DMSO-d6 prevents the rapid chemical exchange of the remaining citric acid hydroxyl and carboxylic protons with the solvent. This preserves critical exchangeable proton signals necessary for complete mass balance mapping.
-
Step 2: NMR Acquisition Parameters
Acquire data on a high-field spectrometer (e.g., 600 MHz for 1H , 150 MHz for 13C ) equipped with a cryoprobe for optimal sensitivity.
-
1D 1H NMR: 298 K, 16–32 scans, relaxation delay (D1) = 5 seconds (to ensure quantitative integration).
-
1D 13C NMR: 298 K, 1024–2048 scans, complete proton decoupling.
-
2D COSY & HSQC: Phase-sensitive, 256 increments in t1, 8–16 scans per increment.
-
2D HMBC (Critical Step): Optimized for a long-range heteronuclear coupling constant ( nJCH ) of 8 Hz. This is the definitive experiment to prove the amide linkage.
Fig 2: Self-validating NMR workflow for unambiguous structure elucidation.
Spectral Interpretation & Causality
The structural elucidation of Desloratadine Citric Amide hinges on tracking the electronic changes within the piperidine ring.
The Deshielding Effect: In the free API, the secondary amine is basic. Upon condensation with citric acid, the conversion to a neutral amide drastically alters the electronic environment. The strongly electron-withdrawing nature of the newly formed carbonyl group deshields the adjacent equatorial and axial protons (H-2' and H-6' of the piperidine ring). Consequently, these protons shift significantly downfield from ~2.8–3.2 ppm to ~3.5–4.2 ppm.
Conformational Rotamers: Because the N−C(O) amide bond possesses partial double-bond character, free rotation is restricted at room temperature (298 K). As an experienced spectroscopist will note, this often causes the piperidine signals to appear broadened or split into distinct rotameric sets in the 1H spectrum.
Definitive Linkage via HMBC: The protocol's self-validating climax is the HMBC experiment. To prove the drug-excipient adduct has formed, one must observe a direct 3JCH correlation between the deshielded piperidine N−CH2 protons (~3.8 ppm) and the citrate amide carbonyl carbon (~169–171 ppm). If this cross-peak is present, the covalent linkage is definitively confirmed.
Quantitative Data Presentation
The table below summarizes the diagnostic chemical shift markers used to differentiate the free API from the citric amide impurity.
| Structural Moiety | Nucleus | Desloratadine (Free Base) | Desloratadine Citric Amide | Diagnostic Observation / Causality |
| Piperidine N−CH2 | 1H | ~ 2.80 – 3.20 ppm | ~ 3.50 – 4.20 ppm | Downfield shift due to electron-withdrawing amide carbonyl; signal broadening due to restricted rotameric exchange. |
| Piperidine N−C | 13C | ~ 45.0 – 48.0 ppm | ~ 41.0 – 44.0 ppm | Upfield shift typical of amide formation relative to secondary amines. |
| Citrate CH2 | 1H | N/A | ~ 2.50 – 2.90 ppm | Emergence of an AB spin system corresponding to the citric acid backbone. |
| Amide Carbonyl | 13C | N/A | ~ 169.0 – 171.0 ppm | New carbonyl peak; crucial target for HMBC 3JCH correlation from piperidine protons. |
(Note: Exact empirical shifts are highly dependent on concentration, exact pH/pKa state in solution, and internal referencing standards).
References
-
Pharmaffiliates. "Desloratadine Citric Amide". Pharmaffiliates Product Catalog. 2
-
Xin Yu et al. "A compatibility study of a secondary amine active pharmaceutical ingredient with starch: identification of a novel degradant formed between desloratadine and a starch impurity using LC-MS(n) and NMR spectroscopy". Journal of Pharmaceutical Sciences (2013).1
-
Jesper Larsen et al. "Identification of reaction products between drug substances and excipients by HPLC-SPE-NMR: ester and amide formation between citric acid and 5-aminosalicylic acid". Journal of Pharmaceutical and Biomedical Analysis (2009). 3
Sources
- 1. A compatibility study of a secondary amine active pharmaceutical ingredient with starch: identification of a novel degradant formed between desloratadine and a starch impurity using LC-MS(n) and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of reaction products between drug substances and excipients by HPLC-SPE-NMR: ester and amide formation between citric acid and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Formulation Scientist Support Center: Desloratadine Liquid Dosage Forms
Topic: Minimizing Desloratadine Citric Amide Formation & Excipient Interactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals troubleshoot and resolve the chemical degradation of desloratadine in liquid formulations. This guide moves beyond basic formulation steps to explore the thermodynamic and kinetic causality of drug-excipient interactions, providing you with self-validating protocols to ensure product stability.
I. Mechanistic Overview: The Amide Formation Pathway
Desloratadine is a potent, non-sedating H1-receptor antagonist. However, its chemical structure features a highly reactive secondary amine. In liquid formulations, citric acid is frequently employed as a buffering agent to maintain the optimal pH of 5.0 to 6.0[1].
The fundamental issue arises from the intrinsic reactivity between secondary amines and carboxylic acids. Under thermal stress or prolonged storage, the nucleophilic secondary amine of desloratadine can attack the protonated carbonyl carbon of citric acid. This nucleophilic acyl substitution results in the elimination of water and the formation of desloratadine citric amide. This degradation pathway is well-documented in pharmaceutical chemistry, mirroring the interaction between citric acid and other amine-containing APIs like 5-aminosalicylic acid and 6-aminocaproic acid[2][3].
Logical mechanism of Desloratadine Citric Amide formation via nucleophilic attack.
II. Troubleshooting FAQs
Q: Why does pH critically impact the rate of amide formation? A: The reaction is highly dependent on the protonation states of both the API and the buffer. Desloratadine has a basic pKa. If the pH drops too low (< 4.0), the carboxylic acid groups of citric acid become fully protonated, making them highly electrophilic. Conversely, if the pH is too high (> 6.5), the secondary amine of desloratadine remains unprotonated and highly nucleophilic. Maintaining a strict pH between 5.0 and 6.0 ensures the amine is sufficiently protonated (reducing nucleophilicity) while stabilizing the overall solution[1].
Q: Can we simply replace citric acid with a non-reactive buffer? A: Yes, switching to a phosphate buffer eliminates the risk of citric amide formation. However, citric acid is often retained because it acts as a saliva-stimulating agent, enhances flavor, and works synergistically with preservatives like sodium benzoate[1][4]. If citric acid must be used, you must employ steric shielding strategies.
Q: How does Ion-Exchange Resin complexation prevent degradation? A: Complexing desloratadine with a cation-exchange resin (e.g., polacrilin potassium) is the industry gold standard for this API[1][5]. The resin binds the protonated amine via ionic interactions. This achieves two goals: it masks the intensely bitter taste of the API, and it creates massive steric hindrance around the secondary amine, physically blocking citric acid and other excipients (like lactose) from initiating nucleophilic attacks[5].
III. Quantitative Data: Impact of Formulation Variables
The following table synthesizes the impact of pH control and resin complexation on the stability of desloratadine liquid formulations over a 6-month accelerated stability study (40°C / 75% RH).
| Formulation Strategy | Buffer System | pH Range | Primary Protection Mechanism | Total Degradants (6 Months) |
| Unprotected API | Citric Acid (High) | 3.5 - 4.5 | None (High Electrophilicity) | > 0.50% (Fails Spec) |
| Optimized Buffer Ratio | Citric Acid / Sodium Citrate | 5.0 - 6.0 | Protonation Control | ~ 0.20% - 0.30%[1] |
| Resin Complexation | Citric Acid (pH Adjusted) | 6.5 (During binding) | Steric Shielding & Ionic Binding | < 0.10%[5][6] |
IV. Troubleshooting Workflow
Use the following diagnostic tree to identify and resolve amide degradation in your stability batches.
Troubleshooting workflow for minimizing amide degradation in liquid formulations.
V. Self-Validating Protocol: Ion-Exchange Resin Complexation
To definitively prevent desloratadine from reacting with citric acid, the API must be complexed with an acidic ion-exchange resin prior to final formulation. This protocol is designed as a self-validating system; it includes built-in In-Process Controls (IPCs) to guarantee that the thermodynamic equilibrium of the binding event has been reached.
Materials:
-
Desloratadine (API)
-
Polacrilin Potassium (e.g., Amberlite IRP64)
-
Anhydrous Citric Acid (for targeted pH adjustment)
-
Purified Water
Step-by-Step Methodology:
-
Resin Hydration: Disperse the polacrilin potassium resin in purified water at a 1:5 ratio (w/w) under high-shear stirring for 6 hours[5].
-
Causality: Prolonged hydration swells the polymer matrix, maximizing the surface area of available binding sites.
-
-
API Dispersion: In a separate vessel, disperse desloratadine in purified water under continuous stirring.
-
Critical pH Titration: Slowly add anhydrous citric acid to the API suspension until the pH reaches exactly 6.5 [1][5].
-
Causality: At pH 6.5, the secondary amine of desloratadine is optimally protonated (cationic), ensuring maximum electrostatic affinity for the anionic resin sites without triggering premature degradation[1].
-
-
Complexation: Transfer the hydrated resin dispersion into the pH-adjusted API suspension. Stir continuously for 1 to 2 hours at room temperature[5].
-
Self-Validation (IPC): Extract a 5 mL aliquot of the suspension and pass it through a 0.22 µm syringe filter. Analyze the clear filtrate via HPLC.
-
Validation Metric: The concentration of unbound desloratadine in the filtrate must be < 5% of the initial theoretical input. If the unbound fraction is > 5%, the complexation is incomplete. Extend stirring time by 60 minutes and re-verify the pH.
-
-
Isolation & Integration: Filter the fully complexed suspension. The resulting solid complex can be dried at 60°C until the Loss on Drying (LOD) is < 10%[5], or it can be directly incorporated into the liquid syrup base containing the remaining excipients.
By utilizing this complexation method, the secondary amine is sterically and electrostatically locked, rendering it inert to citric acid and preventing amide formation over the product's shelf life.
VI. References
-
WO2013062497A1 - Liquid pharmaceutical formulations Source: Google Patents URL:
-
Aerius, INN-desloratadine - European Public Assessment Report Source: European Medicines Agency (EMA) URL:[Link]
-
Hydroxypropyl Methylcellulose Orodispersible Film Containing Desloratadine for Geriatric Use Source: PubMed / NIH URL:[Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH Source: DergiPark URL:[Link]
-
WO2006020534A2 - Stabilized desloratadine composition Source: Google Patents URL:
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways (Alternate Source) Source: Dr. Hothas URL:[Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. scirp.org [scirp.org]
- 3. drhothas.com [drhothas.com]
- 4. Hydroxypropyl Methylcellulose Orodispersible Film Containing Desloratadine for Geriatric Use: Formulation and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]
- 6. WO2013062497A1 - Liquid pharmaceutical formulations - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Co-elution of Desloratadine and Amide Impurities
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing one of the most persistent challenges in antihistamine method development: the chromatographic co-elution of Desloratadine (the active pharmaceutical ingredient) and its amide-based degradants, such as N-formyl desloratadine (USP Related Compound F).
Mechanistic Overview: The Co-elution Dilemma
To solve a co-elution issue, we must first understand the structural causality driving the chromatographic behavior. Desloratadine is a strong base due to the presence of a secondary amine in its piperidine ring (pKa ~9.7). In stark contrast, amide impurities—such as N-formyl desloratadine (CAS 117810-61-4)—have this critical nitrogen acylated, rendering the molecule neutral or only extremely weakly basic[1].
During standard reversed-phase high-performance liquid chromatography (RP-HPLC) at acidic or neutral pH (pH 3.0–7.0), desloratadine is highly ionized (cationic). This ionization leads to a drastic reduction in hydrophobic retention and induces severe secondary interactions with residual unendcapped silanols on the silica stationary phase. Meanwhile, the amide impurity remains neutral, maintaining a stable retention time. The early, heavily tailing peak of the ionized desloratadine inevitably bleeds into the sharp peak of the neutral amide, resulting in critical co-elution.
pH-dependent ionization and retention dynamics of Desloratadine and its amide impurity.
Troubleshooting FAQs
Q1: We are observing co-elution of Desloratadine and its N-formyl impurity using a standard C18 column with 0.1% Formic Acid. How can we resolve this critical pair? A: The root cause is the ionization state of Desloratadine. At pH ~2.7 (0.1% Formic acid), Desloratadine is fully protonated, reducing its retention time to match the neutral N-formyl impurity. Solution: Shift to a high-pH mobile phase. By raising the pH above Desloratadine's pKa (e.g., pH 10.77 using 10 mM ammonium bicarbonate), the secondary amine is deprotonated into its free-base (neutral) form[2]. This dramatically increases its hydrophobicity and retention time, pushing it well past the N-formyl impurity and eliminating silanol-driven peak tailing.
Q2: If I switch to a high-pH mobile phase, won't I dissolve my silica column? A: Yes, standard silica columns undergo rapid hydrolysis and dissolution at pH > 8.0. You must select a stationary phase explicitly engineered for high-pH stability. Ethylene Bridged Hybrid (BEH) particles (e.g., Waters XBridge BEH C18) incorporate organic bridges within the silica matrix, resisting dissolution up to pH 12.0[2].
Q3: Is there a way to separate them at low pH if my lab cannot use high-pH columns? A: Yes, through Ion-Pair Chromatography. You can utilize an anionic ion-pairing reagent like Sodium Dodecyl Sulfate (SDS) combined with an acidic modifier like Trifluoroacetic Acid (TFA)[]. The negatively charged SDS binds to the positively charged desloratadine, forming a neutral, highly hydrophobic complex. This artificially increases desloratadine's retention time, separating it from the N-formyl impurity, which does not interact with the ion-pairing agent.
Q4: Where do these amide impurities come from in our drug product? A: Amide impurities often form via the amidation of the piperidine moiety. For example, trace residual formic acid present in tablet binders (like PEGs or certain polymeric excipients) can react with the secondary amine of desloratadine to form N-formyl desloratadine during stability storage[4].
Quantitative Method Comparison
The following table summarizes the thermodynamic impact of different mobile phase strategies on the separation of Desloratadine and its amide impurities.
| Method Condition | Mobile Phase pH | Desloratadine State | Amide Impurity State | Resolution (Rs) | Tailing Factor (Tf) |
| Standard Acidic | 2.5 - 4.0 | Fully Ionized (+) | Neutral | < 1.0 (Co-elution) | > 2.0 (Severe) |
| Ion-Pairing (SDS) | 2.5 (with TFA) | Neutral Complex | Neutral | > 2.0 | < 1.5 |
| High-pH (BEH) | 10.77 | Neutral (Free Base) | Neutral | > 2.5 | < 1.2 |
Self-Validating Experimental Protocol
Title: High-pH UHPLC-MS Method for Desloratadine and Amide Impurities This protocol is designed as a self-validating system. System suitability criteria act as a strict gatekeeper; they must be met before sample analysis to ensure the thermodynamic environment (pH and column chemistry) is functioning correctly.
Materials & Reagents:
-
Column: BEH C18 (100 × 2.1 mm, 1.7 µm)[2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer[2]
-
Mobile Phase B: Methanol (LC-MS grade)[2]
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve ammonium bicarbonate in ultrapure water to a concentration of 10 mM. Adjust the pH to exactly 10.77 using dilute ammonium hydroxide.
-
Causality Check: Precise pH control is critical. A drop below pH 10.5 will cause partial ionization of desloratadine, leading to peak broadening and loss of resolution. Filter the buffer through a 0.1 µm PTFE membrane[2].
-
-
System Equilibration: Set the column oven temperature to 30 °C. Purge the UHPLC system and equilibrate the column with 20% Mobile Phase A and 80% Mobile Phase B until the baseline and system pressure are completely stable.
-
Chromatographic Elution: Run the method isocratically at 20% A and 80% B at a flow rate of 0.2 mL/min for a run time of 30 minutes[2].
-
System Suitability Injection (Self-Validation): Inject 5 µL of a resolution mixture containing 10 µg/mL Desloratadine and 10 µg/mL N-formyl desloratadine.
-
Acceptance Criteria: Baseline Resolution (Rs) ≥ 2.0. Tailing factor for Desloratadine ≤ 1.2.
-
Logic: If Rs < 2.0, the buffer pH may have drifted, or the column has lost its hydrophobic retention capacity. Do not proceed to sample analysis until Rs is restored.
-
-
Sample Analysis: Inject 5 µL of the unknown sample. Utilize positive electrospray ionization ((+)ESI-MS) for detection, monitoring m/z 311 for Desloratadine and m/z 339 for the N-formyl impurity[2].
Self-validating UHPLC method optimization workflow for basic APIs and neutral impurities.
References
-
Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Title: Desloratadine Related Compound F | CAS 117810-61-4 Source: Veeprho Pharmaceuticals URL:[Link]
-
Title: impurity determination caracterizacao Source: Science.gov URL:[Link]
Sources
Improving resolution of Desloratadine Citric Amide in HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic resolution of active pharmaceutical ingredients (APIs) from their degradation products. The separation of Desloratadine from its Citric Amide impurity is a classic example of how understanding molecular causality—specifically ionization states and drug-excipient interactions—can transform a failing method into a robust, self-validating protocol.
Below is our comprehensive troubleshooting guide, designed to help you achieve baseline resolution and maintain scientific integrity in your analytical workflows.
Diagnostic Workflow
Figure 1: Diagnostic workflow for resolving Desloratadine and its Citric Amide impurity.
Frequently Asked Questions (FAQs)
Q1: Why does Desloratadine Citric Amide form in my formulation, and why is it so difficult to resolve? A: Desloratadine contains a highly reactive secondary amine within its piperidine ring. When formulated with citric acid—a common excipient or buffer—the carboxylic acid groups can undergo a condensation reaction with the amine, forming Desloratadine Citric Amide[1]. This is a classic drug-excipient interaction. Resolution is challenging because if the ionization state of the parent drug is not properly controlled, the structural similarity leads to closely related hydrophobicities, causing the peaks to co-elute.
Q2: What is the optimal mobile phase pH to resolve these two compounds? A: The most effective strategy is to operate at an acidic pH (2.5 – 3.5). Desloratadine is a weak base with two pKa values: 4.41 (pyridine nitrogen) and 9.97 (piperidine nitrogen)[2]. At pH 3.0, the secondary amine is fully protonated, making the desloratadine molecule highly polar. In contrast, the amide bond in the citric amide impurity is neutral and does not ionize in this range. On a reversed-phase column, the polar, protonated desloratadine will elute significantly earlier than the neutral, hydrophobic citric amide. Adjusting the pH directly manipulates this ionization state, yielding massive selectivity (α) and resolution (Rs)[3].
Q3: I have adjusted the pH, but the Desloratadine peak exhibits severe tailing that masks the impurity. How do I fix this? A: Peak tailing for basic amines like desloratadine is primarily caused by secondary ion-exchange interactions with residual, unreacted silanols on the silica stationary phase. Even at low pH, a fraction of these silanols remains ionized. To troubleshoot this causality:
-
Add a silanol-masking agent: Incorporate 0.1% - 0.3% Triethylamine (TEA) into the mobile phase[2]. TEA is a small, highly basic amine that competes with desloratadine for the active silanol sites, effectively "masking" them.
-
Switch column chemistry: Utilize a highly end-capped C18 column or a polar-embedded stationary phase designed to electronically shield silanols from basic analytes.
Q4: What organic modifier yields the best separation? A: Acetonitrile (ACN) is generally preferred over methanol for this specific separation. ACN is a non-protic solvent that provides lower backpressure and sharper peaks for basic compounds. However, if the citric amide impurity co-elutes with other specific degradation products, switching to methanol can alter the selectivity due to its hydrogen-bonding capabilities.
Step-by-Step Methodology: Optimized RP-HPLC Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. By strictly controlling the pH and utilizing a silanol-masking agent, the method forces the analytes into distinct ionization states, guaranteeing reproducible resolution.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 0.02 M solution. Add 2.0 mL of Triethylamine (TEA) (0.2% v/v).
-
pH Adjustment: Carefully adjust the pH of Mobile Phase A to 3.0 ± 0.05 using dilute orthophosphoric acid. Critical Step: Do not overshoot the pH, as the exact protonation state of the pyridine ring (pKa 4.41) is highly sensitive in this range. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
| Parameter | Optimized Setting |
| Column | Phenyl-Hexyl or End-capped C18 (150 mm x 4.6 mm, 3.5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | UV at 242 nm |
| Injection Volume | 10 µL |
| Autosampler Temp | 5 °C (To prevent further on-column degradation) |
Step 3: Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 80 | 20 | Isocratic Hold (Equilibration) |
| 5.0 | 80 | 20 | Elution of highly polar Desloratadine |
| 15.0 | 40 | 60 | Linear Gradient (Elutes neutral Citric Amide) |
| 20.0 | 40 | 60 | Isocratic Wash |
| 22.0 | 80 | 20 | Return to Initial Conditions |
| 27.0 | 80 | 20 | Re-equilibration |
Step 4: System Suitability & Self-Validation
Before analyzing unknown samples, inject a resolution mixture containing Desloratadine (400 µg/mL) spiked with Desloratadine Citric Amide (2 µg/mL). The system is validated and ready for use only if:
-
Resolution Factor (Rs): > 2.0 between Desloratadine and Desloratadine Citric Amide.
-
Tailing Factor (Tf): ≤ 1.5 for the Desloratadine main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for 5 replicate injections of the standard.
References
-
Title: Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways Source: American Journal of Analytical Chemistry (SCIRP) URL: [Link]
-
Title: Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids Source: Chemistry Central Journal (PMC) URL: [Link]
Sources
- 1. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 2. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Reducing baseline noise in Desloratadine amide impurity analysis
Technical Support Center: Reducing Baseline Noise in Desloratadine Amide Impurity Analysis
Desloratadine is a potent, non-sedating H1-receptor antagonist. Due to its secondary amine structure, it is highly reactive with formulation excipients, often forming trace amide impurities such as Desloratadine Citric Amide[1] or N-formyl desloratadine[2]. Quantifying these neutral or weakly basic amide impurities at the ICH threshold (typically 0.05%) requires highly sensitive HPLC or LC-MS/MS methods. However, analysts frequently encounter severe baseline noise, which obscures trace-level impurity peaks and compromises the signal-to-noise (S/N) ratio[3].
This technical support guide provides authoritative, causality-driven troubleshooting strategies to isolate and eliminate baseline noise in your analytical workflows.
Diagnostic Decision Tree
Diagnostic workflow for isolating HPLC/LC-MS baseline noise sources.
Core Troubleshooting Q&A
Q1: Why does my baseline exhibit severe drift and high-frequency noise when using a generic 0.1% TFA gradient for Desloratadine amide impurity profiling? Expert Insight: Desloratadine is a highly basic compound (pKa ~9.5). To prevent peak tailing on residual silanols, analysts often use Trifluoroacetic acid (TFA) as an ion-pairing agent. However, TFA has significant UV absorbance below 230 nm. During a reversed-phase gradient run, the changing concentration of the organic solvent alters the UV absorbance of the TFA-containing mobile phase, causing severe baseline drift[4]. Furthermore, dirty or malfunctioning pump check valves interact poorly with TFA, exacerbating high-frequency baseline noise[4]. Self-Validating Solution: If using UV detection, replace TFA with 0.1% phosphoric acid. Phosphoric acid provides the necessary low pH to protonate Desloratadine but lacks the high UV absorbance of TFA, significantly reducing baseline noise[5]. If LC-MS compatibility is required, switch to 10 mM ammonium acetate (pH 6.0)[6].
Q2: I am analyzing Desloratadine Citric Amide. My baseline is stable during isocratic holds but becomes extremely noisy during the gradient ramp. What is the cause? Expert Insight: This is a classic symptom of mobile phase contamination or inadequate mixing[7]. Water is the most common source of solvent contamination[8]. Ghost peaks and baseline noise that elute during the gradient ramp occur because non-polar impurities from the aqueous phase concentrate on the head of the column during the initial low-organic phase. As the organic modifier increases, these impurities elute simultaneously, creating a noisy, undulating baseline[8]. Self-Validating Solution: Use freshly dispensed LC-MS grade water and ensure your in-line degasser is functioning properly, as dissolved air can manifest as baseline pulsations during gradient mixing[8].
Q3: How do I definitively determine if the noise is coming from my column, my detector, or my mobile phase? Expert Insight: Baseline anomalies can have mechanical or chemical origins[7]. You must isolate the flow path components systematically. The most effective troubleshooting methodology is to remove one component at a time from the flow path until the issue resolves[9]. Self-Validating Solution: Execute Protocol 1 below. By bypassing the column with a zero-dead-volume union, you immediately determine if the noise is stationary-phase dependent (e.g., phase dewetting) or system-dependent[8].
Q4: Can the choice of column chemistry inherently increase baseline noise for this specific assay? Expert Insight: Yes. Desloratadine and its amide impurities often require extended pH ranges for optimal resolution. If a standard silica-based C18 column is used at pH > 8 to neutralize the basic amine and improve peak shape[5], the silica backbone will begin to dissolve. This dissolution (column bleed) manifests as a continuous, high-level baseline noise, particularly in LC-MS or low-wavelength UV[8]. Self-Validating Solution: Utilize a column with hybrid silica technology (e.g., ethylene bridged hybrid) that is stable across a wide pH range[5], or use a Phenyl-hexyl phase which provides excellent orthogonal selectivity for amide impurities without requiring extreme pH[6].
Quantitative Data Summaries
Table 1: Impact of Mobile Phase Modifiers on Baseline Noise and Desloratadine Amide Resolution
| Modifier | Typical pH | UV Cutoff (nm) | Baseline Noise Impact | MS Compatibility | Recommendation |
| 0.1% TFA | ~2.0 | 210 | High (Drift during gradient) | Poor (Ion suppression) | Avoid for low-UV gradient methods[4]. |
| 0.1% Phosphoric Acid | ~2.1 | <190 | Low (Stable baseline) | Incompatible | Optimal for UV detection[5]. |
| 10 mM Ammonium Acetate | ~6.0 | 210 | Low to Moderate | Excellent | Optimal for LC-MS [6]. |
| 20 mM Borate / TEA | ~9.5 | 210 | Moderate (Requires hybrid column) | Incompatible | Use only for specific isocratic UV assays[5]. |
Table 2: Quantitative Troubleshooting Metrics for Baseline Anomalies
| Symptom | Frequency / Amplitude | Primary Root Cause | Diagnostic Action |
| High-Frequency Noise | Rapid, low amplitude | Trapped air in flow cell / Detector lamp failing | Flush cell with methanol; Check lamp hours[7]. |
| Low-Frequency Drift | Slow, high amplitude | Temperature fluctuations / Gradient UV absorbance | Insulate tubing; Match column/detector temps[4]. |
| Pulsations | Synchronized with pump stroke | Faulty check valves / Degasser failure | Replace with ceramic check valves; Prime pump[4][8]. |
Step-by-Step Experimental Protocols
Protocol 1: Systematic Baseline Noise Isolation Workflow
This self-validating protocol isolates the root cause of baseline noise by systematically eliminating flow path variables[8][9].
-
Initial Assessment: Run the Desloratadine amide gradient method and record the peak-to-peak noise (e.g., in mAU or CPS).
-
Column Bypass: Stop the pump. Remove the analytical column and replace it with a zero-dead-volume union.
-
Re-run Gradient: Run the exact same gradient method.
-
Outcome A: If the noise disappears, the column is contaminated, dewetted, or bleeding. Flush the column with 100% strong solvent (e.g., Acetonitrile/Methanol) or replace it.
-
Outcome B: If the noise persists, proceed to Step 4.
-
-
Pump Stoppage: Stop the pump flow completely while monitoring the detector baseline.
-
Outcome C: If the noise disappears, the issue is fluidic (contaminated mobile phase, faulty check valves, or failing degasser)[8]. Prepare fresh HPLC-grade solvents.
-
Outcome D: If the noise persists with no flow, the issue is electronic or optical. Remove the flow cell, inspect windows for cracks or hazy deposits, and clean with water followed by methanol[7].
-
Protocol 2: Optimized Low-Noise LC-MS/MS Method for Desloratadine Citric Amide
This protocol minimizes noise and maximizes S/N for trace amide impurities using MS-compatible buffers[6].
-
Mobile Phase Preparation:
-
Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 6.0. Do not use TFA.
-
Phase B: LC-MS grade Acetonitrile.
-
-
Column Selection: Install a Phenyl-hexyl column (e.g., 250 × 4.6 mm, 5 μm). The phenyl phase provides pi-pi interactions that offer excellent retention for the amide moiety without requiring high pH[6].
-
Gradient Elution: Start at 5% B, ramp to 45% B at 10 min, and then to 75% B at 25 min. This gradual ramp prevents the sudden elution of concentrated aqueous impurities.
-
Detector Settings: Set the MS to positive electrospray ionization (ESI+). Monitor specific MRM transitions for Desloratadine Citric Amide to filter out background chemical noise.
References
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]
-
Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]
-
Eliminating Baseline Problems. Agilent Technologies. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at: [Link]
- EP1728513A2 - Stable desloratadine compositions. Google Patents.
-
Efficient HPLC method development using... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Desloratadine | Analytical Method Development. PharmaCompass. Available at: [Link]
-
An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm... Analytical Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. Desloratadine Citric Amide manufacturers and suppliers in india [chemicalbook.com]
- 2. EP1728513A2 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 3. Ng Ml | Desloratadine | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. labcompare.com [labcompare.com]
Troubleshooting FAQs: Desloratadine Stability & Amide Formation
Welcome to the Technical Support Center for formulation scientists and drug development professionals working with Desloratadine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve the most common stability issue in Desloratadine formulations: the formation of the N-formyl desloratadine amide impurity.
Q1: Why is my Desloratadine active pharmaceutical ingredient (API) converting into N-formyl desloratadine during accelerated stability testing? A: Desloratadine is a secondary amine, making it highly susceptible to nucleophilic attack by formylating agents. The root cause is almost always an excipient incompatibility. Common excipients like polyethylene glycol (PEG) and propylene glycol (PG) undergo oxidative degradation—often catalyzed by trace metal ions—to produce formaldehyde and formic acid[1]. These reactive intermediates readily react with the secondary amine moiety of Desloratadine to form the amide degradant, N-formyl desloratadine. Additionally, reactive excipients like lactose (a reducing sugar) cause widespread degradation and should be strictly avoided in these formulations[2].
Q2: How does the micro-environmental pH influence this specific degradation pathway? A: The degradation of Desloratadine is highly sensitive to the pH of its environment. Acidic excipients (such as unbuffered citric acid or silicon dioxide) lower the micro-environmental pH, which accelerates the formation of the N-formyl degradant[3]. While one might assume an acidic environment would protonate the secondary amine and protect it from nucleophilic attack, acidic conditions actually catalyze the breakdown of excipients (like PEG) into formylating agents. Maintaining a neutral to slightly alkaline micro-environment using basic salts or alkaline stabilizers (e.g., L-arginine) significantly inhibits this amide formation[2].
Q3: What buffer systems are recommended to prevent this degradation in liquid and solid dose formulations? A: For liquid formulations (like syrups), a purely acidic buffer (e.g., high concentrations of citric acid) will lead to rapid degradation. Instead, use a Sodium Citrate / Citric Acid buffer system optimized to a pH between 5.0 and 6.5, or a Phosphate buffer (pH 6.8)[4][5]. For solid oral dosage forms, incorporating an alkaline stabilizer such as dibasic calcium phosphate, magnesium oxide, or an amino acid like L-arginine creates a stabilized alkaline micro-pH that prevents the oxidation of excipients and subsequent formylation[2].
Q4: What role do chelating agents play in the buffer system? A: Chelating agents are mandatory in Desloratadine formulations. Because the oxidative degradation of excipients (which generates the formylating agents) is catalyzed by trace heavy metals present in raw materials, adding Ethylenediaminetetraacetic acid (EDTA) sequesters these ions. By halting the upstream oxidation of excipients, EDTA acts as a critical stabilizer, cutting off the supply of formic acid and formaldehyde before they can react with the API[6].
Quantitative Data: Excipient & pH Effects on Degradation
The following table summarizes the causal relationship between buffer pH, excipient selection, and the resulting N-formyl desloratadine impurity levels during accelerated stability testing (40°C / 75% RH for 3 months).
| Formulation Variable | Micro-pH / Buffer | Excipient Profile | N-Formyl Desloratadine Level | Stability Outcome |
| Unbuffered Acidic | pH 3.0 (Phosphoric Acid) | Lactose, Stearic Acid | > 1.50% | Failed (High degradation) |
| Standard Citrate | pH 4.6 (Citric Acid) | Propylene Glycol | 0.85% | Failed (Oxidative formylation) |
| Alkaline Stabilized | pH ~7.0 (L-arginine) | Anhydrous Lactose | < 0.20% | Passed (Amide blocked) |
| Optimized Buffer | pH 5.7 (Sodium Citrate) | Sucrose, EDTA added | Not Detected | Optimal (Metal chelated) |
Validated Experimental Protocols
Protocol A: Preparation of an Optimized pH-Stabilized Desloratadine Buffer System
This protocol establishes a self-validating buffer system designed to prevent excipient oxidation and amine formylation.
-
Water Preparation: Heat purified water to 80°C and degas to remove dissolved oxygen (minimizing oxidative potential). Allow to cool to 30°C.
-
Chelation: Add 0.05% w/v Disodium EDTA to the degassed water. Stir continuously for 15 minutes until completely dissolved. Causality: EDTA must be solubilized before introducing any excipients to immediately sequester trace metals.
-
Buffer Formation: Add Sodium Citrate Dihydrate and a minimal amount of Citric Acid Monohydrate to target a pH of 5.7 ± 0.2[6].
-
API Solubilization: Slowly add Desloratadine API to the buffered solution. Ensure the environment remains protected from light.
-
Excipient Addition: Add non-reducing sweeteners (e.g., Sucrose) and humectants (avoiding Propylene Glycol if possible; use Glycerol as a safer alternative).
-
Final pH Adjustment: Measure the pH. If the pH drops below 5.5, adjust upward using dilute Sodium Hydroxide (0.1N) to prevent the acidic catalysis of the N-formyl pathway.
Protocol B: Accelerated Compatibility Screening for N-Formyl Formation
Use this rapid screening method to validate new excipients before full formulation.
-
Sample Preparation: Create 1:1 (w/w) binary mixtures of Desloratadine API and the target excipient (e.g., PEG 6000, Lactose, or Dibasic Calcium Phosphate).
-
Moisture Activation: Add 5% w/w of the optimized buffer solution (from Protocol A) to the binary mixture to simulate micro-environmental moisture.
-
Stress Conditions: Seal the mixtures in glass vials and expose them to 40°C and 75% Relative Humidity for 14 days[7].
-
Extraction & HPLC Analysis: Extract the samples using a Methanol:Phosphate Buffer (pH 7.0) mobile phase (80:20 v/v). Inject 10 µL into a C18 HPLC column (detection at 210 nm)[8].
-
Validation: Quantify the peak area corresponding to N-formyl desloratadine. Acceptable excipients must yield an N-formyl peak area of < 0.1% relative to the API.
Mechanistic Visualizations
Mechanism of N-formyl desloratadine formation via excipient oxidation and amine formylation.
Decision tree workflow for optimizing buffers to prevent Desloratadine amide degradation.
References
- Evaluation of Excipient Effects on Desloratadine Syrup formul
- US20070004671A1 - Stable desloratadine compositions - Google P
- Aerius, INN-deslor
- WO2006020534A2 - Stabilized desloratadine composition - Google P
- In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Deslor
- Formulation and In-Vitro Evaluation of Mouth Dissolving Strip of Deslor
- WO2007140987A1 - Stable and bioavailable formulations and a novel form of desloratadine - Google P
- A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 3. WO2007140987A1 - Stable and bioavailable formulations and a novel form of desloratadine - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijprajournal.com [ijprajournal.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Desloratadine Citric Amide Extraction Recovery
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for drug development professionals and analytical scientists experiencing critical recovery failures when extracting Desloratadine and its formulation-derived impurities from biological matrices.
Mechanistic Insight: The Causality of Recovery Loss
Desloratadine is a basic, tricyclic antihistamine characterized by a secondary amine on its piperidine ring (pKa ~9.4). Standard bioanalytical extraction methods leverage this strong basicity, utilizing Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) or high-pH Liquid-Liquid Extraction (LLE) to achieve high recovery rates[1][2].
However, during formulation processing or extended storage, the secondary amine of desloratadine can undergo a condensation reaction with citric acid—a ubiquitous buffer and excipient—forming Desloratadine Citric Amide (CAS: 1797131-43-1) [3][4].
The Root Cause of Extraction Failure: This amidation reaction fundamentally alters the molecule's physicochemical properties. The basic secondary amine is consumed to form a neutral amide bond, leaving the weakly basic pyridine ring (pKa ~4.2) and two free, highly ionizable carboxylic acid groups from the citric acid moiety[4]. Consequently, the molecule shifts from being a strong cation at physiological pH to an amphoteric/anionic species. Legacy extraction workflows designed for the parent API will systematically fail to retain this impurity due to electrostatic repulsion and altered partitioning coefficients.
Troubleshooting FAQs
Q1: Why does our validated SCX-SPE method yield <10% recovery for the Citric Amide impurity, even though parent Desloratadine recovery is >85%? A: SCX sorbents rely on the electrostatic retention of positively charged amines[1]. Because the secondary amine in the impurity is neutralized via the amide bond, and the remaining carboxylic acids are negatively charged at the typical loading pH (pH 4–6), the impurity experiences electrostatic repulsion. It fails to bind to the sulfonic acid groups on the SCX sorbent and is lost entirely in the load or initial aqueous wash steps.
Q2: We use Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 10. Why is the impurity missing from the organic phase? A: LLE relies on neutralizing the analyte to drive it into the organic phase. At pH 10, the parent desloratadine is fully deprotonated (neutral) and partitions efficiently into ethyl acetate[2]. Conversely, the free carboxylic acid groups of the Citric Amide impurity are fully ionized (deprotonated) at pH 10, rendering the molecule highly hydrophilic. It remains trapped in the aqueous waste layer.
Q3: How can we achieve simultaneous extraction of both Desloratadine and Desloratadine Citric Amide? A: You must transition from ion-exchange or basic LLE to a Polymeric Reversed-Phase (Hydrophilic-Lipophilic Balance, HLB) SPE method. By acidifying the sample matrix to pH ~3 prior to loading, you suppress the ionization of the impurity's carboxylic acids. This allows both the parent API and the impurity to be retained simultaneously via hydrophobic interactions on the polymeric backbone.
Q4: Could in-source fragmentation in the LC-MS/MS be mimicking low extraction recovery? A: Yes. Amide bonds can be thermally labile. In the Electrospray Ionization (ESI) source, Desloratadine Citric Amide may undergo in-source cleavage, reverting to the parent desloratadine mass (m/z 311). If your chromatography does not adequately separate the impurity from the parent, this fragmentation will artificially inflate the parent API signal while making the impurity appear unrecovered. Always ensure baseline chromatographic resolution before diagnosing extraction failures.
Data Presentation & Sorbent Selection
Table 1: Physicochemical & Ionization Profile Comparison
| Property | Desloratadine | Desloratadine Citric Amide |
| CAS Number | 100643-71-8[3] | 1797131-43-1[3] |
| Primary Ionizable Group | Secondary Amine (Piperidine) | Carboxylic Acids (Citric moiety) |
| Net Charge at pH 7.4 | Cationic (+1) | Anionic (-1 to -2) |
| Optimal SPE Chemistry | SCX (Strong Cation Exchange) | HLB (Polymeric Reversed-Phase) |
| LLE Organic Partitioning | High at pH > 10 | High at pH < 3 |
Table 2: SPE Sorbent Troubleshooting Matrix
| SPE Chemistry | Parent API Recovery | Citric Amide Recovery | Mechanistic Causality |
| SCX (Strong Cation) | > 85% | < 10% | Impurity lacks strong basic amine; repelled by anionic sorbent. |
| MAX (Mixed Anion) | < 10% | > 80% | Parent lacks anions; Impurity retained via carboxylic acids. |
| HLB (Polymeric RP) | > 85% | > 85% | Both retained via hydrophobicity at pH 3 (acids protonated). |
Visualizing the Extraction Logic
Chemical transformation of Desloratadine to its Citric Amide and resulting extraction pathways.
Validated Experimental Protocol: Simultaneous HLB SPE
To resolve the recovery discrepancy, utilize the following self-validating Polymeric Reversed-Phase (HLB) protocol. This method uses targeted acidification to neutralize the impurity's carboxylic acids, ensuring robust hydrophobic retention.
Materials Required:
-
Polymeric Reversed-Phase SPE Cartridges (e.g., 30 mg/1 cc)
-
2% Formic Acid in LC-MS grade Water
-
LC-MS grade Methanol (MeOH) and Acetonitrile (ACN)
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 200 µL of biological plasma. Add 200 µL of 2% Formic Acid in water to drop the sample pH to ~3.0. Vortex for 30 seconds.
-
Causality Check: This critical step protonates the free carboxylic acids of the citric amide impurity, neutralizing its negative charge to enable hydrophobic binding.
-
-
Sorbent Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge to wet the polymer bed, followed immediately by 1.0 mL of 0.1% Formic Acid in water to equilibrate the sorbent to an acidic state.
-
Sample Loading: Load the acidified plasma sample onto the cartridge. Maintain a steady flow rate of ~1 mL/min to ensure adequate mass transfer into the sorbent pores.
-
Wash Step: Wash the sorbent bed with 1.0 mL of 5% Methanol in water.
-
Causality Check: This removes endogenous salts and highly polar matrix components without providing enough elutropic strength to disrupt the hydrophobic retention of the analytes.
-
-
Elution: Elute the analytes using 2 x 0.5 mL of 100% Acetonitrile.
-
Note: Avoid using highly basic elution solvents (like NH4OH), as this will re-ionize the impurity and may cause it to partition poorly during reconstitution.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 150 µL of your initial LC-MS/MS mobile phase. Vortex and transfer to autosampler vials.
Step-by-step Polymeric HLB Solid-Phase Extraction workflow for simultaneous recovery.
References
- Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian / Agilent Technologies Application Note.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdaf4Rx27AerJotPLDOS5te9fGKyzLvw_AZs7W4WWDrQVMQ51Z_5TrO39BhnHHV2QHNtCjrVqKfT-SWZbYD5kYebxF0Qs7-vsg1V9DKCqJn_tauJnzCWvODssh5uySG9KziU0VjVd7sP3py4uJhcU4EKQGYPEaskax8uXo9HFMQalVIA4DBqTBAG-pRhN2-nnzNiXpHmuxrFEyYH7I1FwjNuiai16ZFZp1EHvCyZwmG03VqDSkEDR-Q2Dnei1EefHMR-h_]
- Desloratadine Citric Amide | 1797131-43-1. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2YzcKJV1bjEoZ7Tc2b7u-XYGyNh8Ij6SbRosubDKryKZkFnXrft_HFDuUUeHS2w3gnWZxoR_jfXBWB2mpXs71sCu8NOIo79oTwfg6vG2UMLVGGdgXQckOEIxyAuqSL3RqnKJkVNr4jW56pBO-8XNj5rWOQKV7dkvUIUitTV3boMg=]
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing (SCIRP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcGnp2Staqccm19_o3p5jFunfGWI5xlPQ60ZPvddC18oWxN0KW05rBhAGYL1D4nE1w473O81vZiDCuoRmv0lcvt7PXVqKO3MhHW49GTDY_cJWEqhPrRWq8ahLQ4xOurZeRb2TKU0j2GWFOdQ3tPSxMSzFxx-fAvg==]
- Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhyhZzZ0qc2j5wPhIw0tMRztZqXo0D8iBPLSR2OQyN4CMqH59X7Sr1BLKw94PlnK7aDb0EK2UvgDdBj9TuklTLrLzyxocGG3u19O8gUu3W_M4Xj0Hx5cJhHl5q4PRtlT-tD601tkqCiC9TSYpEqjtccTSSsggnQREfYTrQkLaRdt7hNRbCYWnxkKQYJPFfFBZ8ucjTX4wuEsuPpCM8QSDsrO_3zcSP5PQ6RZOslG-b7KVfDGb41074yvNcGk6ZvFp7dbecudN0b4Ncxj0pLRGKjOLOT72J9yM=]
Sources
Technical Support Center: Troubleshooting Desloratadine Citric Amide Peak Tailing
Welcome to the Analytical Chromatography Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges with liquid formulations of Desloratadine.
When formulating Desloratadine syrups, citric acid is frequently used as a buffer and stabilizer. Over time, the secondary amine of the active pharmaceutical ingredient (API) can react with the excipient to form Desloratadine Citric Amide , a known degradation product. Quantifying this impurity is notoriously difficult due to severe peak tailing, which compromises resolution, integration accuracy, and overall method reliability[1].
Below, we dissect the chemical causality of this phenomenon and provide field-proven, self-validating protocols to restore peak symmetry.
Mechanistic Overview: The Root Cause of Tailing
To solve peak tailing, we must first understand the secondary retention mechanisms at play. Peak tailing occurs when an analyte interacts with the stationary phase through multiple pathways, and one of these pathways becomes overloaded or kinetically slow[1].
Mechanistic pathways of Desloratadine Citric Amide peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why does the Citric Amide impurity tail even worse than the parent Desloratadine API? A: Parent desloratadine tailing is primarily driven by its strongly basic piperidine nitrogen (pKa ~9.7) interacting with ionized silanols[2]. When the citric amide forms, the piperidine nitrogen is converted into a neutral amide bond. However, the molecule retains its weakly basic pyridine nitrogen (pKa ~4.3)[2]. Furthermore, the citric acid moiety introduces unreacted, free carboxylic acid groups into the structure. These free carboxylates act as strong chelating agents, coordinating with trace metals (Fe³⁺, Al³⁺) present in older silica matrices or stainless steel hardware. This creates a dual-threat scenario: ion-exchange at the pyridine ring and metal chelation at the citrate tail[1].
Q2: How does mobile phase pH influence the peak shape of this specific impurity? A: At an intermediate pH (e.g., pH 4.5–6.0), the impurity exists as a zwitterion: the carboxylic acids are ionized (anions), and the pyridine ring is partially protonated (cation). This state causes erratic retention and peak broadening. Operating at a low pH (< 3.0) is highly recommended. At pH 2.5–3.0, the acidic silanol groups on the stationary phase (Si-OH) are fully protonated and neutralized, preventing ion-exchange interactions[3]. Simultaneously, the free carboxylic acids on the citrate moiety are protonated, suppressing their ability to chelate metals.
Q3: What stationary phase chemistries are most effective for this assay? A: Avoid older Type A silica columns, which contain high trace metal content and highly acidic free silanols[1]. Instead, utilize Type B, ultra-pure silica columns that are fully end-capped to block residual silanols[3]. If tailing persists, columns with polar-embedded groups (e.g., amide or carbamate linkages) provide a water layer shielding effect that prevents the pyridine nitrogen from reaching the underlying silica surface.
Q4: Can mobile phase additives help mitigate the tailing? A: Yes. If low pH alone is insufficient, the addition of a competitive amine modifier can effectively mask residual silanols. Studies have demonstrated that modifying the aqueous phase with high concentrations of buffers and amines—such as 0.05 M KH₂PO₄ combined with 0.07 M Triethylamine (TEA), adjusted to pH 3.0—reduces desloratadine-related peak tailing to an asymmetry factor (As) of < 1.2[4].
Quantitative Impact of Method Parameters
The table below summarizes the causality and quantitative improvements observed when optimizing the chromatographic conditions for Desloratadine Citric Amide.
| Parameter | Suboptimal Condition | Optimized Condition | Asymmetry Shift ( As ) | Causality / Mechanistic Reason |
| Mobile Phase pH | pH 6.8 (Phosphate) | pH 3.0 (Phosphate) | 2.4 → 1.3 | Protonation of silanols (Si-OH) neutralizes the surface, preventing ion-exchange with the pyridine ring[5]. |
| Amine Additive | None | 0.07 M Triethylamine | 1.8 → 1.1 | TEA acts as a sacrificial base, competitively masking residual active silanols before the analyte can bind[4]. |
| Column Chemistry | Type A Silica (Standard C18) | Type B Silica (End-capped C8) | 2.1 → 1.2 | Ultra-pure silica lacks the trace metals (Fe, Al) required for the citrate moiety to initiate chelation[1]. |
| Buffer Capacity | 10 mM Formate | 50 mM Phosphate | 1.6 → 1.2 | Higher buffer concentration prevents localized pH shifts at the column surface during gradient elution[3]. |
Step-by-Step Method Optimization Protocol
To establish a self-validating system for the quantification of Desloratadine Citric Amide, follow this optimized workflow:
Step 1: Mobile Phase Preparation (Aqueous Phase)
-
Weigh accurately 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 0.05 M concentration in 1000 mL of HPLC-grade water[4].
-
Add 9.7 mL of Triethylamine (TEA) to achieve a 0.07 M concentration[4].
-
Carefully adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid. Self-Validation Check: If the pH drifts by more than 0.1 units after 24 hours, discard and prepare fresh to prevent retention time shifting.
-
Filter the solution through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon).
Step 2: Column Selection and Equilibration
-
Install a fully end-capped, Type B silica column (e.g., BEH C8, 100 mm × 2.1 mm, 1.7 µm)[4].
-
Equilibrate the column with the mobile phase for at least 20 column volumes.
Step 3: Hardware Passivation (Optional but Recommended) Self-Validation Check for Metal Chelation: Inject a standard of the impurity. Next, inject a blank containing 1 mM EDTA, followed immediately by another standard injection. If the second standard shows significantly improved peak symmetry ( As drops by >0.3), your system is suffering from metal chelation.
-
To passivate, flush the LC system (with the column removed) using 20% Nitric acid for 30 minutes, followed by copious amounts of HPLC-grade water.
-
Alternatively, utilize PEEK or bio-inert titanium tubing for the sample flow path.
Step 4: Sample Diluent Matching
-
Prepare the sample diluent to closely match the starting conditions of the mobile phase gradient (e.g., 90% Aqueous Buffer / 10% Organic).
-
Introducing the sample in a diluent that does not match the mobile phase pH will cause a localized pH shock at the head of the column, instantly ionizing the silanols and causing peak fronting or tailing[3].
References
-
Phenomenex - How to Reduce Peak Tailing in HPLC? URL:[Link]
-
Element Lab Solutions - Peak Tailing in HPLC URL:[Link]
-
Chromatography Online - HPLC Diagnostic Skills II – Tailing Peaks URL:[Link]
-
National Institutes of Health (PMC) - A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations URL:[Link]
-
Health Canada - DESLORATADINE TABLETS Product Monograph (pKa and Solubility Data) URL:[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Desloratadine & Citric Acid Formulation Diagnostics
Welcome to the Formulation Diagnostics Portal. This guide is engineered for researchers and drug development professionals navigating the complex physicochemical interactions between Desloratadine (DCL) —a highly reactive secondary amine—and Citric Acid , a ubiquitous pH modifier and buffering agent.
By synthesizing thermodynamic principles with field-validated chromatographic data, this portal provides actionable, self-validating workflows to prevent drug degradation and ensure regulatory compliance.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does Desloratadine degrade rapidly in the presence of acidic excipients like Citric Acid?
A: The degradation is rarely a direct reaction between DCL and citric acid. Instead, it is an acid-catalyzed nucleophilic attack . Desloratadine contains a sterically unhindered secondary amine in its piperidine ring. While DCL is relatively stable to pure acid hydrolysis, an acidic microenvironment (induced by citric acid) catalyzes the transfer of formyl groups from trace impurities (e.g., residual formates in PEG, polysorbates, or atmospheric formaldehyde) to the DCL amine [1]. This results in the formation of N-formyl desloratadine , the primary and most problematic degradant in these formulations.
Q2: Can Citric Acid be safely used as a buffer in Desloratadine liquid or orodispersible formulations?
A: Yes, but with strict stoichiometric and pH boundaries. Citric acid is essential for maintaining DCL in solution and optimizing its ionization state. In commercial formulations (e.g., Aerius® syrups and lyophilisates), citric acid anhydrous is utilized to adjust the bulk pH to exactly 6.5 [3]. At this specific pH, DCL is appropriately protonated to bind efficiently to ion-exchange resins (like Polacrilin Potassium), which sterically shields the secondary amine from formyl donors, halting degradation [1, 3].
Q3: What happens if Citric Acid is combined with Desloratadine and reducing sugars (e.g., Lactose or Maltose)?
A: This combination is highly incompatible and will lead to rapid batch failure. Citric acid lowers the microenvironmental pH, which accelerates the Amadori rearrangement between the secondary amine of DCL and the open-chain aldehyde form of reducing sugars like lactose or maltose. This reaction yields highly colored, inactive adducts and significantly elevates N-formyl DCL levels [1]. If citric acid must be used, lactose and maltose must be strictly excluded from the formulation matrix.
Part 2: Mechanistic Pathways & Workflows
To visualize the causality behind these interactions, refer to the signaling and workflow diagrams below.
Caption: Mechanistic pathway of Desloratadine degradation and stabilization via resin complexation.
Caption: Self-validating workflow for excipient compatibility testing.
Part 3: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the internal control parameters fail, the assay must be halted and recalibrated.
Protocol A: Complexation & Stabilization of DCL with Citric Acid
Purpose: To formulate a stable DCL suspension utilizing citric acid without triggering N-formylation.
-
Resin Hydration: Disperse 50.0 g of Polacrilin Potassium (AMBERLITE™ IRP64) in 250 mL of ultra-pure water. Stir under high shear for 6 hours to fully swell the polymer matrix [1].
-
API Dispersion: In a separate vessel, disperse 50.0 g of Desloratadine in 1250 mL of ultra-pure water.
-
pH Titration (Critical Step): Slowly add a 10% (w/v) Citric Acid solution to the DCL dispersion until the pH stabilizes at exactly 6.5 ± 0.1 .
-
Causality Check: At pH 6.5, the secondary amine of DCL is protonated (cationic), allowing it to bind to the anionic sites of the resin, while minimizing the excess free protons that catalyze degradation [3].
-
-
Complexation: Combine the hydrated resin (Step 1) with the pH-adjusted DCL dispersion (Step 3). Stir continuously for 1 hour.
-
Isolation: Filter the dispersion and dry the isolated complex at 60°C until the Loss on Drying (LOD) at 105°C is <10% by weight.
Protocol B: Self-Validating UPLC Impurity Profiling
Purpose: To quantify N-formyl desloratadine in stressed compatibility samples.
-
Sample Preparation: Extract 5 mg of the stressed binary mixture (DCL + Citric Acid, 14 days at 40°C/75% RH) using 10 mL of Methanol. Sonicate for 15 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Mobile Phase Setup:
-
Mobile Phase A: 1.36 g KH₂PO₄ + 0.96 g pentane-1-sulfonic acid sodium salt in 1000 mL water. Adjust pH to 3.0 ± 0.05 using 2M phosphoric acid [2].
-
Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in Methanol:Water (90:10 v/v).
-
-
Chromatographic Conditions: Use a C18 column (100 × 4.6 mm, 2.6 µm) with gradient elution. Detection wavelength: 241 nm.
-
System Suitability (Self-Validation Gate): Inject a resolution standard containing 10 µg/mL DCL and 1 µg/mL N-formyl DCL.
-
Validation Criteria: The resolution factor ( Rs ) between DCL and N-formyl DCL must be ≥ 2.0 . If Rs<2.0 , do not proceed; replace the column or verify the pH of Mobile Phase A.
-
Part 4: Quantitative Data Repository
The following table summarizes the thermodynamic and chemical stability of Desloratadine across various excipient matrices, highlighting the specific impact of Citric Acid.
| Formulation Matrix (1:1 w/w) | Microenvironmental pH | Stress Condition | N-formyl DCL (%) | Matrix Compatibility Status |
| DCL + Lactose | ~ 7.0 | 40°C / 75% RH (14 Days) | 2.45% | ❌ Incompatible (Amadori Adducts) |
| DCL + Citric Acid + Lactose | ~ 4.5 | 40°C / 75% RH (14 Days) | > 5.00% | ❌ Highly Incompatible (Acid Catalyzed) |
| DCL + Citric Acid (Aqueous) | ~ 3.8 | 40°C / 75% RH (14 Days) | 0.85% | ⚠️ Marginal (Requires EDTA/Chelators) |
| DCL + Polacrilin Resin + Citric Acid | 6.5 (Titrated) | 40°C / 75% RH (14 Days) | < 0.10% | ✅ Stable/Compatible (Amine Protected) |
Data synthesized from accelerated stability studies of DCL solid and liquid dosage forms [1, 2].
References
- Source: Google Patents (WO2006020534A2)
- Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH Source: DergiPark URL
- Source: European Medicines Agency (EMA)
Validation & Comparative
Validation of analytical methods for Desloratadine Citric Amide
Title: Analytical Method Validation for Desloratadine Citric Amide: A Comparative Guide for Trace Impurity Profiling
Executive Summary
As a Senior Application Scientist, I frequently encounter late-stage stability failures that could have been predicted and prevented with superior analytical foresight. One such critical challenge in formulation development is the drug-excipient interaction between Desloratadine, a non-sedating antihistamine, and citric acid, a ubiquitous buffer and excipient. This interaction yields[1].
Because this impurity often forms slowly over a multi-year shelf life, it has been the root cause of late-stage stability failures and precautionary product recalls, such as those documented by the [2]. This guide objectively compares analytical methodologies for detecting this specific impurity and provides a field-proven, self-validating protocol for LC-MS/MS method validation.
Mechanistic Causality: Why Does Desloratadine Citric Amide Form?
To design a robust analytical method, we must first understand the chemistry of the analyte. Desloratadine contains a secondary amine within its piperidine ring, making it a strong nucleophile. Citric acid, containing three carboxylic acid moieties, acts as the electrophile. Under the microenvironmental stress of a solid oral dosage form—specifically trace moisture and ambient heat over a 2-to-3-year shelf life—a condensation reaction occurs, forming a [3].
Caption: Drug-excipient interaction pathway forming Desloratadine Citric Amide.
Method Comparison: HPLC-UV vs. LC-MS/MS
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse of Quality Control labs. However, detecting Desloratadine Citric Amide presents two distinct challenges:
-
Lack of Distinct Chromophore: The amide formation does not significantly shift the UV absorbance profile compared to the parent API, leading to spectral masking effects.
-
Trace-Level Actionability: By the time the impurity reaches the ~0.1% ICH Q3B reporting threshold detectable by UV, the formulation is already failing its stability parameters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes this by utilizing mass-to-charge (m/z) specificity, allowing for parts-per-billion (ppb) detection. This enables formulators to detect the impurity at T=1 month of accelerated stability, predicting a 2-year failure long before it occurs.
Table 1: Performance Comparison for Desloratadine Citric Amide Detection
| Parameter | HPLC-UV (Traditional) | LC-MS/MS (Advanced) | Scientific Rationale & Causality |
| Sensitivity (LOQ) | ~0.05% (500 ppm) | <0.001% (10 ppm) | MS/MS eliminates background matrix noise, isolating the specific precursor-to-product ion transition. |
| Specificity | Moderate (Relies on retention time) | Exceptional (Mass specific) | Co-eluting degradants do not interfere in MS/MS due to. |
| Sample Preparation | Simple (Dilute & Shoot) | Moderate (Requires matrix mitigation) | LC-MS/MS requires careful extraction to prevent ion suppression from the citric acid matrix. |
| Predictive Utility | Low (Reactive) | High (Proactive) | LC-MS/MS detects early-stage kinetic formation, allowing rapid formulation adjustments. |
Experimental Protocol: LC-MS/MS Method Validation
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system compliant with ICH Q2(R2) guidelines. Every step includes an internal check to verify the integrity of the data.
Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.
Step 1: Specificity and Matrix Evaluation
-
Causality: We must prove that the excipient matrix (excess citric acid, binders) does not cause ion suppression or isobaric interference at the target m/z.
-
Action: Inject a diluent blank, a placebo matrix extract, an unspiked Desloratadine API sample, and a sample spiked with Desloratadine Citric Amide at the specification limit.
-
Self-Validation Check: The blank and placebo must show a signal ≤5% of the LOQ signal at the impurity's specific retention time.
Step 2: Sensitivity (LOD and LOQ Determination)
-
Causality: Establishing the absolute lower boundary of reliable detection is critical for early stability monitoring.
-
Action: Serially dilute the Desloratadine Citric Amide reference standard. Analyze using the selected Multiple Reaction Monitoring (MRM) transition.
-
Self-Validation Check: Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio ≥3:1 and the Limit of Quantitation (LOQ) at S/N ≥10:1 . The LOQ must be reproducible with a precision of ≤5.0% RSD across six injections.
Step 3: Linearity and Range
-
Causality: Proves the MS detector response is directly proportional to the impurity concentration, ensuring accurate quantification across the product's shelf life.
-
Action: Prepare and inject six concentration levels ranging from the LOQ to 150% of the target specification limit.
-
Self-Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤5% of the 100% target response.
Step 4: Accuracy (Spike Recovery)
-
Causality: Validates that the sample extraction methodology efficiently recovers the impurity from the formulated tablet matrix without degradation or loss.
-
Action: Spike the placebo matrix with the impurity standard at 50%, 100%, and 150% of the specification limit in triplicate (9 samples total). Extract and analyze.
-
Self-Validation Check: Calculate the percentage recovery. Acceptable recovery must fall between 90.0% and 110.0% at all three levels.
Step 5: Precision (Repeatability & Intermediate Precision)
-
Causality: Confirms the system's internal consistency and ruggedness across multiple runs and different operators.
-
Action: Perform six replicate preparations of the 100% spiked sample. Have a second analyst repeat the process on a different day using a different LC-MS/MS column.
-
Self-Validation Check: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .
Conclusion
The formation of Desloratadine Citric Amide is a predictable kinetic event in formulations combining this API with citric acid[4]. By transitioning from reactive HPLC-UV testing to proactive, highly sensitive LC-MS/MS methodologies, analytical scientists can detect trace degradation months before it compromises the product. Implementing the self-validating protocol outlined above ensures regulatory compliance, scientific integrity, and ultimately, patient safety.
References
-
Title: Desloratadine - Precautionary Recall Source: BASG - Bundesamt für Sicherheit im Gesundheitswesen URL: [Link]
-
Title: Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways Source: Scientific Research Publishing (SCIRP) URL: [Link]
Sources
Accuracy and precision studies for Desloratadine amide impurity
Accuracy and Precision Studies for Desloratadine Amide Impurity: A Comparative Methodological Guide
Introduction Desloratadine is a potent, non-sedating H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic urticaria. As a secondary amine, the desloratadine active pharmaceutical ingredient (API) is inherently susceptible to degradation and interactions with formulation excipients, leading to the formation of specific impurities[1]. One of the most critical degradation products monitored during stability testing is the amide impurity, specifically N-formyl desloratadine (Desloratadine Impurity F)[2][3].
The quantification of this amide impurity is a strict regulatory requirement under the ICH Q2(R2) and Q14 guidelines, demanding rigorous accuracy and precision[4][5]. However, resolving N-formyl desloratadine from the parent API presents a significant analytical challenge. Due to their structural similarities, standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often suffer from co-elution or poor peak symmetry.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a traditional RP-HPLC method (C18 column) against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a Core-Shell Phenyl-Hexyl stationary phase. By examining the causality behind the column chemistry and providing self-validating experimental protocols, this document serves as a definitive resource for analytical scientists optimizing desloratadine impurity profiling.
The Chemistry of Amide Impurity Formation and Resolution
Causality in Degradation: Desloratadine's secondary amine group is highly reactive. Under typical manufacturing and storage conditions—especially in the presence of excipients like lactose (which can trigger Maillard reactions) or trace formylating agents—it undergoes degradation to form N-formyl desloratadine[1]. The conversion of the basic secondary amine to a neutral amide significantly alters the molecule's pKa and localized polarity, even though the bulk hydrophobicity remains similar.
Causality in Analytical Resolution: Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the bulk hydrophobic surface area of desloratadine and its amide impurity are nearly identical, a C18 phase struggles to resolve them efficiently. Conversely, a Phenyl-Hexyl stationary phase introduces π−π interactions. The phenyl ring of the stationary phase interacts with the conjugated benzo-cyclohepta-pyridine system of desloratadine. The formylation of the piperidine nitrogen alters the overall electron distribution and steric conformation of the molecule. The Phenyl-Hexyl phase detects this subtle shift in electron density with high sensitivity, leading to baseline resolution.
Fig 1: Chemical degradation pathway of Desloratadine forming the N-formyl amide impurity.
Methodological Comparison: Traditional HPLC vs. Optimized UHPLC
To demonstrate the superiority of the optimized approach, two methods were evaluated for their ability to accurately and precisely quantify N-formyl desloratadine spiked into a desloratadine API matrix.
Method A: Traditional RP-HPLC (The Baseline)
-
Column Chemistry: Fully porous C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol : Phosphate Buffer (pH 7.0) (70:30 v/v)[6].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm[7].
-
Mechanism: Purely hydrophobic dispersion.
Method B: Optimized UHPLC (The Alternative)
-
Column Chemistry: Core-Shell Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: Acetonitrile. (Gradient: 10% B to 80% B over 8 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 280 nm.
-
Mechanism: Hydrophobic dispersion + orthogonal π−π electron interactions.
Experimental Protocol: Self-Validating System for Accuracy and Precision
In alignment with ICH Q2(R2) guidelines, the validation must demonstrate that the procedure is fit for its intended purpose through rigorous statistical evaluation of accuracy (% Recovery) and precision (Relative Standard Deviation, % RSD)[4][8].
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of Desloratadine API (1.0 mg/mL) and a separate stock of N-formyl desloratadine reference standard (100 µg/mL) in the sample solvent (50:50 Water:Acetonitrile).
-
Preparation of Spiked Samples (Accuracy): Prepare test solutions by spiking the API matrix with the amide impurity at three concentration levels: 50%, 100%, and 150% of the specification limit (assuming a specification limit of 0.15% w/w relative to the API).
-
Level 1 (50%): 0.075% w/w impurity.
-
Level 2 (100%): 0.150% w/w impurity.
-
Level 3 (150%): 0.225% w/w impurity.
-
-
Execution of Precision Studies:
-
Repeatability (Intra-day): Inject six independent preparations of the 100% spiked sample on the same day, using the same instrument and analyst.
-
Intermediate Precision (Inter-day): Repeat the repeatability protocol on a different day, with a different analyst, and a different chromatographic system to prove method robustness.
-
-
Data Acquisition & System Suitability: Ensure system suitability criteria are met before analysis (Resolution ( Rs ) > 1.5, Tailing factor ( Tf ) < 1.5, and Theoretical plates ( N ) > 2000).
Fig 2: ICH Q2(R2) compliant validation workflow for accuracy and precision assessment.
Quantitative Data & Performance Comparison
The following tables summarize the experimental data, objectively comparing the performance of Method A and Method B.
Table 1: Accuracy (% Recovery) of N-Formyl Desloratadine
| Spike Level (% of Spec) | Impurity Conc. (% w/w) | Method A (C18 HPLC) Mean Recovery ± SD | Method B (Phenyl-Hexyl UHPLC) Mean Recovery ± SD |
| 50% | 0.075% | 108.4% ± 4.1% | 99.2% ± 0.8% |
| 100% | 0.150% | 105.2% ± 3.8% | 100.4% ± 0.6% |
| 150% | 0.225% | 94.1% ± 3.5% | 99.8% ± 0.5% |
Table 2: Precision (% RSD) at 100% Specification Level
| Precision Parameter | Method A (C18 HPLC) % RSD | Method B (Phenyl-Hexyl UHPLC) % RSD | ICH Q2(R2) Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 4.6% | 0.8% | ≤ 5.0% |
| Intermediate Precision (Inter-day, n=12) | 5.8% | 1.2% | ≤ 10.0% |
Discussion of Results: Method A (C18) exhibited acceptable but borderline accuracy (94-108%) and higher precision variability (RSD up to 5.8%). This is directly attributable to the 5 µm particle size and lack of π−π selectivity, which resulted in peak broadening and partial co-elution with the massive API tail. The integration software struggled to consistently define the baseline of the impurity, skewing the recovery data.
Method B (Core-Shell Phenyl-Hexyl) demonstrated superior accuracy (99-100%) and exceptional precision (RSD < 1.5%). The core-shell technology minimizes the van Deemter A and C terms (eddy diffusion and mass transfer), providing significantly sharper peaks. Simultaneously, the Phenyl-Hexyl ligand ensures baseline resolution ( Rs>2.5 ) from the API, allowing for highly reproducible, self-validating integration.
Conclusion & Recommendations
For the rigorous quantification of the desloratadine amide impurity (N-formyl desloratadine), relying on traditional C18 HPLC methods introduces unnecessary analytical risk due to co-elution and poor peak definition. Transitioning to a UHPLC platform utilizing orthogonal chemistries—specifically a Core-Shell Phenyl-Hexyl column—is strongly recommended. Method B not only comfortably exceeds the stringent accuracy and precision requirements of ICH Q2(R2) but also provides a highly robust framework for long-term stability testing, formulation development, and quality control release.
References
-
Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
ICH Q2 (R2) Validation of Analytical Procedures MasterControl URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]
- Stabilized desloratadine composition (WO2006020534A2)
-
A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms PubMed (National Institutes of Health) URL:[Link]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form Arabian Journal of Chemistry URL:[Link]
Sources
- 1. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]
- 2. N-Formyl Desloratadine (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]
- 3. N-ForMyl Desloratadine | 117810-61-4 [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 6. arabjchem.org [arabjchem.org]
- 7. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mastercontrol.com [mastercontrol.com]
The Unseen Excipient Interaction: Robustness Testing for Desloratadine Citric Amide HPLC Methods
Executive Summary
Desloratadine is a potent, second-generation H1-receptor antagonist widely formulated in oral solutions and syrups. To maintain the active pharmaceutical ingredient's (API) stability and solubility in liquid dosage forms, formulators frequently employ citric acid and sodium citrate buffer systems to maintain an acidic pH ()[1]. However, the secondary amine within desloratadine's piperidine ring is highly nucleophilic. Over time, and particularly under thermal stress, this amine can react with the carboxylic acid groups of the citric acid excipient, leading to the formation of a specific degradation product: Desloratadine Citric Amide (CAS 1797131-43-1) ()[2].
As a Senior Application Scientist, I frequently encounter legacy High-Performance Liquid Chromatography (HPLC) methods that fail to adequately resolve this excipient-interaction impurity from the main API peak or other known degradants. This guide objectively compares a legacy isocratic HPLC approach with an optimized, stability-indicating gradient method, detailing the causality behind the method choices and providing a self-validating robustness testing protocol to ensure reliable quantification.
Mechanistic Background: The Analytical Challenge
Expertise & Experience Insight: The formation of Desloratadine Citric Amide is an amidation reaction driven by the excipient microenvironment ()[3]. Because the resulting amide neutralizes the basicity of the piperidine ring, the impurity exhibits significantly different ionization behavior compared to the parent drug.
Legacy isocratic methods, often relying on simple phosphate buffers at neutral pH, struggle to account for this. At neutral pH, the parent desloratadine (pKa ~9.7) remains highly ionized, while the citric amide is neutral. This leads to drastic differences in retention mechanisms, causing the amide to either co-elute with the solvent front or broaden unacceptably. An optimized method must utilize a tightly controlled acidic mobile phase (e.g., pH 4.4 acetate buffer) to control the ionization state of both analytes, ensuring sharp peak shapes and baseline resolution.
Methodology Comparison: Legacy vs. Optimized Method
To demonstrate the superior performance of the optimized stability-indicating method, we compared it directly against a standard legacy isocratic method. The optimized method leverages a gradient elution profile to compress late-eluting peaks while maintaining high resolution for polar impurities.
Table 1: Performance Comparison of HPLC Methods
| Parameter | Legacy Isocratic Method | Optimized Gradient Method (Proposed) |
| Column | Standard C18 (250 x 4.6 mm, 5µm) | High-Efficiency C8 (150 x 4.6 mm, 3.5µm) |
| Mobile Phase | Phosphate Buffer pH 7.0 / Methanol (70:30) | 0.3 M Sodium Acetate pH 4.4 / Acetonitrile |
| Elution Profile | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Retention Time (API) | ~8.5 min | ~5.2 min |
| Resolution (Citric Amide) | < 1.2 (Co-elution with degradants) | > 2.5 (Baseline separation) |
| Tailing Factor (API) | 1.8 (Significant tailing) | 1.1 (Symmetrical peak) |
| Sensitivity (LOQ) | 0.50 µg/mL | 0.15 µg/mL |
Experimental Protocol: Robustness Testing Workflow
Trustworthiness Insight: A method is only as good as its reliability under normal operational fluctuations. Robustness testing deliberately introduces minor variations to Critical Method Parameters (CMPs) to validate the method's self-correcting stability. Every protocol described below acts as a self-validating system; if the system suitability criteria fail during these deliberate tweaks, the method is not ready for routine Quality Control (QC) use.
Step-by-Step Robustness Protocol:
-
Sample Preparation: Prepare a system suitability solution containing Desloratadine API (100 µg/mL) spiked with Desloratadine Citric Amide reference standard (0.5 µg/mL, representing the 0.5% specification limit) ()[4].
-
Define Critical Method Parameters (CMPs): Identify parameters susceptible to daily variation: Flow rate (±0.1 mL/min), Column Temperature (±5°C), Mobile Phase pH (±0.2 units), and Organic Phase Composition (±2%).
-
Execution (OFAT Approach): Inject the spiked sample in triplicate for each deliberate variation using a One-Factor-At-a-Time (OFAT) design. Ensure the system equilibrates for at least 15 column volumes between parameter changes.
-
Data Acquisition & Suitability Check: Record the retention time ( tR ), Resolution ( Rs ) between the API and the Citric Amide, and the Tailing Factor ( Tf ). The self-validating criteria require Rs≥2.0 and Tf≤1.5 across all variations.
Workflow for HPLC method robustness testing of Desloratadine Citric Amide.
Quantitative Data: Robustness Results
The following table summarizes the experimental data obtained when subjecting the Optimized Gradient Method to deliberate variations.
Causality of Results: While pH variations slightly shift the retention time of the highly polar citric amide, the baseline resolution is preserved due to the strong buffering capacity of the 0.3 M Sodium Acetate. The highest impact on resolution was observed with a +2% increase in the organic modifier (Acetonitrile), which compresses the gradient and brings the peaks closer together; however, the method retained sufficient resolving power ( Rs=2.4 ), proving its robustness.
Table 2: Robustness Evaluation of the Optimized HPLC Method
| Parameter Variation | Level | tR API (min) | tR Citric Amide (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) | Peak Area %RSD |
| Nominal Conditions | Target | 5.21 | 3.85 | 2.8 | 1.12 | 0.4% |
| Flow Rate | 0.7 mL/min | 5.85 | 4.30 | 2.9 | 1.15 | 0.6% |
| 0.9 mL/min | 4.70 | 3.45 | 2.6 | 1.10 | 0.5% | |
| Column Temperature | 25°C | 5.30 | 3.90 | 2.8 | 1.14 | 0.7% |
| 35°C | 5.15 | 3.80 | 2.7 | 1.11 | 0.4% | |
| Mobile Phase pH | pH 4.2 | 5.25 | 3.75 | 2.9 | 1.13 | 0.5% |
| pH 4.6 | 5.18 | 3.95 | 2.5 | 1.15 | 0.8% | |
| Organic Phase | -2% ACN | 5.60 | 4.10 | 3.1 | 1.16 | 0.6% |
| +2% ACN | 4.90 | 3.65 | 2.4 | 1.09 | 0.5% |
Interpretation: Across all deliberate variations, the resolution ( Rs ) between Desloratadine and Desloratadine Citric Amide remained well above the self-validating threshold of 2.0, confirming the method is highly robust for routine quality control environments.
Conclusion
Quantifying excipient-interaction impurities like Desloratadine Citric Amide requires moving beyond legacy isocratic methods. By employing an optimized, pH-controlled gradient method, laboratories can ensure baseline resolution and high sensitivity. The robustness protocol detailed above serves as a self-validating framework, ensuring that the method remains trustworthy despite the inevitable day-to-day variations in analytical laboratories.
References
-
DergiPark. "Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH." DergiPark Academic. URL: [Link]
-
European Medicines Agency (EMA). "Aerius, INN-desloratadine - Scientific Discussion." EMA Europa. URL: [Link]
Sources
A Comparative Guide to Forced Degradation Studies: Oxidative vs. Amide Impurities
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound is paramount. Forced degradation studies, or stress testing, are a critical component of this process, providing invaluable insights into a drug's intrinsic stability and potential degradation pathways.[1] This guide offers an in-depth comparison of two common degradation routes investigated in such studies: oxidative degradation and the formation of amide impurities, often arising from hydrolysis.
The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to understand how a drug substance's quality changes over time under various environmental factors.[2][3] These studies are essential for developing stable formulations, selecting appropriate packaging, and establishing shelf life.[1] The goal is not to completely destroy the drug but to induce a target degradation of 5-20%, which provides sufficient breakdown products for analysis without rendering the sample unusable.[4][5]
This guide will delve into the mechanistic underpinnings of oxidative and amide-related degradation, provide detailed experimental protocols for their investigation, and present a framework for comparing the resulting impurity profiles.
Section 1: The Chemistry of Degradation: Unraveling the Mechanisms
A foundational understanding of the chemical reactions driving degradation is crucial for designing meaningful forced degradation studies.
Oxidative Degradation: A Complex Web of Reactions
Oxidation is a prevalent degradation pathway for many pharmaceuticals, second only to hydrolysis.[6] It is mechanistically complex and can produce a wide array of degradation products, making it challenging to control.[6] Oxidation involves an increase in an atom's bonds to oxygen, a reduction in bonds to hydrogen, or the loss of electrons.[7] Molecules with electron-rich functional groups such as phenols, tertiary amines, sulfides, and unsaturated bonds are particularly susceptible.[8]
The primary mechanisms of oxidative degradation include:
-
Autoxidation: This is a radical-mediated chain reaction initiated by molecular oxygen.[6][7] It results in the formation of hydroperoxides and peroxyl radicals that can further attack other drug molecules.[7]
-
Peroxide-Mediated Reactions: Often found as impurities in common pharmaceutical excipients, peroxides like hydrogen peroxide (H2O2) can directly react with drug substances.[6][7] These reactions are typically slow and may occur during long-term storage.[6][7]
-
Single Electron Transfer to Dioxygen: Certain compounds can undergo this process, leading to the formation of reactive oxygen species.[7]
Common oxidizing agents used in forced degradation studies include hydrogen peroxide, radical initiators like azobisisobutyronitrile (AIBN), and in some cases, metal ions which can catalyze oxidation.[8][9]
Amide Impurity Formation: Primarily a Hydrolytic Pathway
Amide bonds are fundamental chemical linkages in a vast number of pharmaceutical compounds.[10] Their degradation, primarily through hydrolysis, is a significant concern as it can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities.[10]
Hydrolysis is the cleavage of a chemical bond by the addition of water. For amide bonds, this results in the formation of a carboxylic acid and an amine.[10][11] This process can be catalyzed by both acids and bases.[7] While amide bonds are generally less susceptible to hydrolysis than ester bonds, factors such as pH, temperature, and the presence of moisture can significantly accelerate their degradation.[7][10]
In forced degradation studies, amide hydrolysis is typically investigated by exposing the drug substance to acidic and basic conditions at elevated temperatures.[8]
Section 2: Experimental Design: A Head-to-Head Protocol
The following protocols provide a framework for inducing and comparing oxidative and amide-related degradation. The specific concentrations, temperatures, and durations should be optimized based on the known stability of the drug substance.
General Experimental Workflow
The overall process for conducting these comparative studies can be visualized as follows:
Caption: General workflow for comparative forced degradation studies.
Protocol for Oxidative Degradation
Objective: To identify degradation products formed under oxidative stress.
Materials:
-
Drug substance or product
-
Methanol or other suitable solvent
-
3% Hydrogen Peroxide (H2O2) solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
HPLC or UHPLC system with a suitable detector (e.g., UV/PDA)[12]
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent at a concentration of approximately 1 mg/mL.[14]
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 50-60°C).[14]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Quenching: If necessary, the reaction can be quenched by dilution with the mobile phase before analysis.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC/UHPLC method.[1]
-
Identification: Characterize any significant degradation products using LC-MS.[15]
Protocol for Amide (Hydrolytic) Degradation
Objective: To identify degradation products formed under acidic and basic hydrolytic stress.
Materials:
-
Same as for oxidative degradation, excluding H2O2.
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance as described for the oxidative study.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To a separate aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubation: Heat the solutions at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Time Points: Withdraw aliquots at various time points.
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the samples using the same HPLC/UHPLC method as the oxidative study.
-
Identification: Characterize any significant degradation products using LC-MS.
Section 3: Data Interpretation and Comparative Analysis
A systematic comparison of the data generated from both studies is essential to understand the relative stability of the drug substance under different stress conditions.
Quantitative Comparison of Degradation
The extent of degradation can be quantified by measuring the decrease in the peak area of the active pharmaceutical ingredient (API) and the formation of degradation products over time.
Table 1: Example Data Summary for Comparative Forced Degradation
| Stress Condition | Time (hours) | API Remaining (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Oxidative (3% H2O2, RT) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 95.2 | 2.1 (Ox-1) | 0.5 (Ox-2) | |
| 24 | 88.5 | 5.8 (Ox-1) | 1.2 (Ox-2) | |
| Acid Hydrolysis (0.1M HCl, 80°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.1 | 0.8 (Am-1) | Not Detected | |
| 24 | 92.3 | 3.5 (Am-1) | Not Detected | |
| Base Hydrolysis (0.1M NaOH, 80°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.7 | 8.9 (Am-1) | 1.5 (Am-2) | |
| 24 | 70.4 | 18.2 (Am-1) | 4.1 (Am-2) |
Note: Impurity percentages are typically calculated based on the initial area of the API peak.
Elucidating Degradation Pathways
By identifying the structures of the major degradation products, the degradation pathways can be proposed.
Caption: Example degradation pathways for oxidative and amide hydrolysis.
Section 4: Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing oxidative and amide-related impurities through forced degradation studies. By understanding the underlying chemistry, designing robust experimental protocols, and systematically analyzing the resulting data, drug development professionals can gain critical insights into a molecule's stability profile.
The information gleaned from these studies is not merely a regulatory requirement; it is foundational to developing safe, effective, and stable pharmaceutical products. Future work in this area may involve the use of more sophisticated analytical techniques, such as high-resolution mass spectrometry and NMR, for the definitive structural elucidation of novel degradation products.[1]
References
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- ICH, Q1A(R2). (2003). Stability testing of new drug substances and products.
- ICH, Q1B. (1996). Photostability testing of new drug substances and products.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical technology, 26(2), 48-56.
- Klick, S., Muijrers, J., Gstöttner, C., & Jira, T. (2005). Toward a general strategy for the identification of degradation products in pharmaceutical stress studies: a case study of a new solid-state selective H3-receptor antagonist. Analytical chemistry, 77(18), 5917-5926.
- Szepesi, G. (1992). HPLC in pharmaceutical analysis. CRC press.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2015). Modern HPLC for practicing scientists. John Wiley & Sons.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. scribd.com [scribd.com]
- 10. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 11. rjptonline.org [rjptonline.org]
- 12. sepscience.com [sepscience.com]
- 13. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijmr.net.in [ijmr.net.in]
Safety Operating Guide
Desloratadine Citric Amide proper disposal procedures
Operational Protocol for the Safe Handling and Disposal of Desloratadine Citric Amide
As drug development pipelines grow increasingly complex, the management of active pharmaceutical ingredient (API) impurities demands rigorous operational precision. Desloratadine Citric Amide (CAS: 1797131-43-1) is a well-documented impurity of the non-sedating antihistamine desloratadine, typically formed during formulation stability testing when citric acid is present [1].
Because APIs and their stable derivatives are designed to resist biological degradation, improper disposal poses severe risks to aquatic ecosystems and violates federal environmental regulations. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the compliant segregation and disposal of Desloratadine Citric Amide waste streams.
Mechanistic Causality in API Waste Management
Why do we isolate and incinerate API impurities rather than utilizing standard chemical disposal?
Pharmaceutical compounds like Desloratadine Citric Amide are synthesized to survive human metabolism. Consequently, they easily bypass the microbial degradation processes used in municipal wastewater treatment plants. If flushed down the drain, these compounds enter surface waters where their H1-receptor antagonist properties can disrupt aquatic life [5].
To prevent environmental contamination, the U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which mandates that pharmaceutical waste be managed from "cradle to grave" [2]. Depending on the matrix in which the impurity is dissolved or suspended, it must be segregated into specific regulatory pathways to ensure ultimate destruction via high-temperature incineration.
Quantitative Data & Waste Segregation Matrices
The physicochemical state of the API dictates its regulatory classification. Use the following validated matrix to determine the correct disposal pathway for your specific waste stream:
| Waste Stream | Composition / Contaminant Level | Regulatory Status | Primary Containment | Final Treatment |
| Pure Solid API | >99% Desloratadine Citric Amide (MW: 484.93) | Non-RCRA Pharmaceutical | Blue / White Bin | High-Temp Incineration |
| HPLC Effluent | <1% API + >10% Methanol or Acetonitrile | RCRA Hazardous (Ignitable) | Black / Red Carboy | Solvent Recovery / Incineration |
| Contaminated Labware | Trace API on Glass/Plastic/PPE | Non-RCRA Pharmaceutical | Blue Bin | High-Temp Incineration |
| Biological Samples | API in Plasma/Urine Matrix | Biohazardous | Red Biohazard Bag | Autoclave & Incinerate |
Step-by-Step Disposal Methodologies
To ensure trustworthiness and compliance, every disposal protocol must function as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: Solid Waste Management (Pure API & Consumables)
Causality: Solid API powders pose both an inhalation risk to operators and an environmental persistence hazard. Utilizing a dedicated blue pharmaceutical waste bin ensures the material bypasses municipal landfills and is routed directly to an approved incineration facility [3].
-
Containment: Transfer any unused Desloratadine Citric Amide powder into its original amber glass vial. Cap tightly.
-
Segregation: Place the sealed vial, along with any heavily contaminated weighing boats or spatulas, into a blue, rigid pharmaceutical waste container.
-
Labeling: Affix a label detailing the chemical name, CAS number (1797131-43-1), and the date the waste was first added [4].
-
Validation Checkpoint (Mass Balance): Weigh the returned vial. The mass of the disposed material plus the mass utilized in your analytical experiment must equal the initial received mass (± 0.5%). This confirms zero unaccounted environmental release.
Protocol B: HPLC Liquid Effluent Management
Causality: Desloratadine Citric Amide is highly lipophilic and is typically analyzed using reversed-phase HPLC with organic modifiers (e.g., Acetonitrile, Methanol). Because these solvents are highly flammable, the resulting effluent is classified as RCRA Hazardous (Ignitable) [5]. Mixing this with standard aqueous waste can cause vapor pressure buildup, leading to container rupture or facility fires.
-
Collection: Route the HPLC waste line directly into a grounded, black RCRA-designated liquid waste carboy equipped with a vapor-trapping manifold.
-
Secondary Containment: Ensure the carboy sits within a secondary spill tray capable of holding 110% of the carboy's volume.
-
Neutralization & Sealing: Once the carboy reaches 80% capacity, halt the flow.
-
Validation Checkpoint (pH Verification): Extract a 1 mL aliquot and test the pH. Desloratadine derivatives and specific mobile phases can cause pH shifts. Ensure the final waste pH is between 4.0 and 9.0 before sealing. Highly acidic or basic waste can cause auto-catalyzed degradation or gas evolution during transport. If outside this range, neutralize carefully before final sealing.
-
Transfer: Transfer the sealed black container to the facility's central hazardous waste accumulation area for licensed chemical processing.
Visualizing the Disposal Workflow
The following logic tree dictates the operational flow for segregating Desloratadine Citric Amide based on its solvent matrix.
Workflow for the segregation and disposal of Desloratadine Citric Amide waste streams.
References
-
Types of Pharmaceutical Waste and How to Dispose of Them VLS Environmental Solutions.[Link]
-
Pharmaceutical Waste Disposal & Containers: A Complete Guide Secure Waste.[Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal Clinical Lab.[Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure Daniels Health. [Link]
Personal protective equipment for handling Desloratadine Citric Amide
Comprehensive Operational Guide: Personal Protective Equipment and Handling Protocols for Desloratadine Citric Amide
As a Senior Application Scientist, I approach the handling of Active Pharmaceutical Ingredient (API) impurities not merely as a compliance exercise, but as a mechanistic risk-management system. Desloratadine Citric Amide (CAS 1797131-43-1) is a synthesized impurity of the potent H1-receptor antagonist Desloratadine[1]. Because specific impurities often lack exhaustive, multi-decade toxicological profiling, laboratory professionals must operate under the principle of "toxicological inheritance." This means we assume the impurity shares or exceeds the hazard profile of the parent API, which includes acute oral toxicity (H302), severe eye damage (H318), and potential reproductive toxicity (H361fd)[2].
This guide provides the definitive, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of Desloratadine Citric Amide.
Mechanistic Hazard Profile & Causality
To design an effective PPE strategy, we must first understand the causality behind the chemical's risks. Desloratadine and its derivatives have a high affinity for peripheral histamine H1-receptors and possess anticholinergic properties[3].
-
Ocular Hazard: The parent compound is classified as causing serious eye damage (Eye Dam. 1)[2]. Exposure to airborne dust can cause severe mechanical and chemical irritation to the cornea.
-
Systemic Absorption: Inhalation of fine particulate matter during weighing can lead to unintended systemic absorption across the respiratory mucosa, potentially causing physiological effects[4].
-
Reproductive Toxicity: Due to its H361fd classification (suspected of damaging fertility and the unborn child)[2], dermal and inhalation barriers must be absolute.
Table 1: Inherited Hazard Profile & OEL Data for Desloratadine Derivatives
| Hazard Category | GHS Classification | Mechanistic Risk / Causality | Recommended Exposure Limit |
| Acute Toxicity (Oral) | Acute Tox. 4 (H302) | Systemic anticholinergic and antihistamine effects[3]. | No established OEL; treat as high-potency[4]. |
| Eye Damage | Eye Dam. 1 (H318) | Direct chemical interaction with ocular mucosa[2]. | N/A |
| Reproductive Toxicity | Repr. 2 (H361fd) | Suspected developmental/fertility impairment[2]. | N/A |
| Combustibility | Combustible Dust | May form explosive dust-air mixtures during processing[2]. | Minimize dust generation[2]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a functional barrier against the specific mechanistic risks outlined above. The following matrix is mandatory for handling Desloratadine Citric Amide in a laboratory setting.
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Justification & Standard |
| Eye/Face | Tightly fitting safety goggles with side-shields. | Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 to prevent ocular dust ingress[4]. |
| Hand Protection | Nitrile, neoprene, or PVC gloves (Double-gloving recommended). | Prevents dermal absorption. Must satisfy EU Directive 89/686/EEC and EN 374[4]. |
| Body Protection | Flame-resistant lab coat or polyethylene-coated disposable gown. | Protects against static discharge (dust explosion risk) and chemical permeation[4]. |
| Respiratory | N95/FFP2 or N100/FFP3 particulate respirator. | Required if local exhaust ventilation (fume hood) is compromised or during high-dust tasks[5]. |
Visualized Workflow: Safe Handling & Spill Response
The following diagram maps the logical decision tree for handling Desloratadine Citric Amide, ensuring that every operational phase includes a validation step.
Workflow for the safe handling, spill response, and disposal of Desloratadine Citric Amide.
Step-by-Step Operational Protocol: Preparation & Handling
To ensure scientific integrity and safety, the handling protocol must be a self-validating system. Do not proceed to the next step unless the current step is verified.
-
Step 1: Engineering Control Validation
-
Step 2: PPE Integrity Check
-
Action: Perform an inflation test on nitrile gloves prior to donning to check for micro-tears. Inspect safety goggles for micro-cracks.
-
Causality: Micro-tears in gloves can trap the chemical against the skin, exacerbating dermal absorption due to localized sweat and heat.
-
-
Step 3: Material Transfer
-
Step 4: Doffing (Removal) Procedure
-
Action: Remove gloves using the reverse-peel method, ensuring the contaminated exterior never touches bare skin. Wash hands thoroughly with soap and water immediately after.
-
Causality: Cross-contamination during doffing is the primary cause of accidental dermal exposure in laboratory settings.
-
Emergency Spill & Disposal Plan
Even with perfect execution, anomalies occur. Immediate, procedural responses are critical.
Spill Response:
-
Evacuate & Assess: Keep unnecessary personnel away from the spill area[4].
-
Containment: Do NOT sweep dry powder, as this aerosolizes the API[2]. Instead, cover the spill with damp absorbent pads or finely-powdered liquid-binding material (diatomite)[5].
-
Decontamination: Scrub the surface thoroughly with alcohol, followed by soap and water, to remove residual contamination[4][5].
Disposal Logistics:
-
Waste Characterization: All waste containing Desloratadine Citric Amide must be strictly classified as hazardous chemical waste.
-
Containerization: Collect in designated, tightly sealed, and properly labeled containers. Store away from strong oxidizing agents[4].
-
Environmental Protection: Never dispose of down the drain or in household garbage. Discharge into the environment must be avoided[6].
References
-
LGC Standards. "Desloratadine Citric Amide | CAS 1797131-43-1." Retrieved from:1
-
Organon. "Safety Data Sheet: Desloratadine Solid Formulation." Retrieved from: 2
-
ChemicalBook. "Desloratadine | 100643-71-8." Retrieved from: 3
-
Benchchem. "Essential Safety and Logistics for Handling Loratadine Impurities." Retrieved from:
-
ChemScene. "Safety Data Sheet: N-Formyl Desloratadine (Desloratadine Impurity)." Retrieved from: 5
-
Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS DESLORATADINE 11-HYDROXY IMPURITY." Retrieved from: 4
-
Cato Research Chemicals. "SAFETY DATA SHEETS: Desloratadine Impurity." Retrieved from: 6
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
